molecular formula C7H9ClN2 B019483 4-Chloro-5-methylbenzene-1,2-diamine CAS No. 63155-04-4

4-Chloro-5-methylbenzene-1,2-diamine

Cat. No.: B019483
CAS No.: 63155-04-4
M. Wt: 156.61 g/mol
InChI Key: HOFKXNBVTNUDSH-UHFFFAOYSA-N
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Description

4-Chloro-5-methylbenzene-1,2-diamine (CAS 63155-04-4) is a versatile aromatic diamine with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol. This compound, presenting as a yellow solid, is characterized by a melting point of 137 °C and is soluble in various organic solvents including dichloromethane, ethyl acetate, and methanol. Its structure, which features both electron-donating amino groups and an electron-withdrawing chlorine atom on the benzene ring, makes it a valuable and unique building block in organic synthesis. This diamine is primarily valued in research as a key precursor for the synthesis of complex heterocyclic systems, particularly benzimidazole derivatives. The presence of specific substituents at the 4 and 5 positions of the 1,2-benzenediamine scaffold allows for the creation of tailored molecules with modified electronic and steric properties. This is crucial in medicinal chemistry for the development of novel bioactive compounds and in materials science for the design of advanced organic materials, ligands, and functional polymers. Handling and Safety: This reagent requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. For safe storage, keep the container in a dark place under an inert atmosphere at room temperature. Disclaimer: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming product identity and purity to ensure its suitability for the intended research application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFKXNBVTNUDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384253
Record name 4-chloro-5-methylbenzene-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63155-04-4
Record name 4-chloro-5-methylbenzene-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,5-diaminotoluene
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-methylbenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Chloro-5-methylbenzene-1,2-diamine (CAS No. 63155-04-4), a key intermediate in the pharmaceutical industry. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical and Physical Properties

This compound, also known as 4-chloro-5-methyl-o-phenylenediamine, is a solid organic compound with the molecular formula C₇H₉ClN₂.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 156.61 g/mol [1]
Melting Point 137 °C
Boiling Point 307.0 ± 37.0 °C (Predicted)
Density 1.281 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Dichloromethane, Ethyl Acetate, and Methanol.
Appearance Solid
InChI 1S/C7H9ClN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3
SMILES Cc1cc(N)c(N)cc1Cl

Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is the reduction of its precursor, 4-chloro-5-methyl-2-nitroaniline. This transformation of a nitro group to an amino group can be achieved through various reduction methods, with catalytic hydrogenation being a common and efficient approach.

Experimental Protocol: Catalytic Hydrogenation

The following is a detailed experimental protocol for the synthesis of this compound via catalytic hydrogenation of 4-chloro-5-methyl-2-nitroaniline. This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[2]

Materials:

  • 4-chloro-5-methyl-2-nitroaniline

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (or Ethanol)

  • High-purity hydrogen gas (H₂)

  • High-purity nitrogen gas (N₂)

  • Celite® or another suitable filter aid

Equipment:

  • Pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer, temperature control, and gas inlet/outlet.

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In the pressure reactor, dissolve 4-chloro-5-methyl-2-nitroaniline in a suitable solvent such as methanol or ethanol. The concentration should be carefully chosen to ensure complete dissolution and efficient reaction.

  • Catalyst Addition: Under an inert atmosphere of nitrogen, carefully add the 10% Pd/C catalyst to the solution. The typical substrate-to-catalyst ratio (w/w) is around 20:1 (dry weight).[2]

  • Inerting: Seal the reactor and purge the system with high-purity nitrogen three times to ensure the complete removal of oxygen.

  • Hydrogen Purge: Following the nitrogen purge, carefully purge the reactor with hydrogen gas three times.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-4 bar) and begin stirring. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) to increase the reaction rate.[3]

  • Monitoring: The progress of the reaction can be monitored by observing the hydrogen uptake. The reaction is considered complete when the hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Caution: The spent catalyst can be pyrophoric and should be handled with care, preferably kept wet.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

SynthesisWorkflow Start 4-chloro-5-methyl-2-nitroaniline Reactor Dissolve in Methanol/Ethanol Add 10% Pd/C Catalyst Start->Reactor Starting Material Hydrogenation Pressurize with H₂ (2-4 bar) Heat to 40-50 °C Stir Reactor->Hydrogenation Reaction Setup Filtration Filter through Celite® to remove Pd/C Hydrogenation->Filtration Work-up Evaporation Rotary Evaporation of Solvent Filtration->Evaporation Purification Product This compound Evaporation->Product Final Product DaridorexantSynthesis Diamine This compound Condensation Condensation Reaction Diamine->Condensation CarboxylicAcid (S)-1-(tert-butoxycarbonyl)-2- methylpyrrolidine-2-carboxylic acid CarboxylicAcid->Condensation Intermediate (S)-tert-butyl 2-((2-amino-4-chloro-3- methylphenyl)carbamoyl)-2-methylpyrrolidine-1-carboxylate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Benzimidazole (S)-tert-butyl 2-(5-chloro-4-methyl-1H- benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate Cyclization->Benzimidazole FinalSteps Further Synthetic Steps Benzimidazole->FinalSteps Daridorexant Daridorexant FinalSteps->Daridorexant

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methylbenzene-1,2-diamine is an aromatic amine that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both chloro and amino moieties on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, including those with potential pharmaceutical applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its synthesis and characterization workflows.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including its reactivity, solubility, and potential for intermolecular interactions.

PropertyValueUnitsNotes
Molecular Formula C₇H₉ClN₂-[1][2][3]
Molecular Weight 156.61 g/mol [1][2][3]
Melting Point 137°C[2]
Boiling Point (Predicted) 307.0 ± 37.0°C[2]
Density (Predicted) 1.281 ± 0.06g/cm³[2]
pKa (Predicted) 3.65 ± 0.10-[2]
Solubility Dichloroform, Ethyl Acetate, Methanol-[2]
Physical Form Solid-[1]
Color Yellow-

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a heated block apparatus and a capillary tube to observe the melting process.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a steady rate.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded.

  • Heating Rate: An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-boiling solids)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For high-boiling solids like this compound, this property is often predicted or determined under reduced pressure. The Thiele tube method provides a simple way to determine the boiling point of small quantities of a liquid.

Methodology (Conceptual for a high-boiling solid):

  • Apparatus Setup: A small amount of the substance would be placed in a small test tube along with an inverted capillary tube. This assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling liquid (e.g., silicone oil).

  • Heating: The Thiele tube is gently heated, and the temperature is monitored.

  • Observation: As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Note: Given the high predicted boiling point, experimental determination would likely require specialized equipment for high-temperature measurements or vacuum distillation.

Solubility Assessment (Qualitative)

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane) are selected.

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (e.g., room temperature). The solubility is observed and categorized as freely soluble, soluble, sparingly soluble, or insoluble based on the extent of dissolution. The provided data indicates solubility in Dichloroform, Ethyl Acetate, and Methanol.[2]

pKa Determination (Potentiometric Titration)

Principle: The pKa is a measure of the strength of an acid in solution. For a weak base like an aromatic amine, the pKa of its conjugate acid is determined. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.[4][5][6]

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.[4] The solution is made acidic by adding a known amount of a strong acid (e.g., HCl).[5]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[5]

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the amine has been neutralized.[5][6]

Mandatory Visualizations

Synthesis Pathway of this compound

The following diagram illustrates a common synthetic route to this compound, which involves the reduction of the corresponding nitro compound.

Synthesis_Pathway reactant 4-Chloro-5-methyl-2-nitroaniline product This compound reactant->product Reduction reagent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) reagent->reactant

Caption: Synthesis of this compound via reduction.

Experimental Workflow for Physicochemical Characterization

This diagram outlines the logical workflow for the comprehensive physicochemical characterization of a new batch of this compound.

Characterization_Workflow start Obtain Sample of This compound purity Purity Assessment (e.g., HPLC, NMR) start->purity mp Melting Point Determination purity->mp solubility Solubility Screening purity->solubility pka pKa Determination purity->pka data Data Compilation and Analysis mp->data solubility->data pka->data report Technical Report Generation data->report

Caption: Workflow for physicochemical characterization.

References

An In-depth Technical Guide to 4-Chloro-5-methylbenzene-1,2-diamine (CAS: 63155-04-4): A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methylbenzene-1,2-diamine, with the CAS number 63155-04-4, is a substituted aromatic diamine that serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Its unique structural features make it a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the application of this compound in the design and synthesis of bioactive molecules. Detailed experimental protocols, quantitative biological activity data, and diagrammatic representations of synthetic pathways and mechanisms of action are presented to facilitate its use in research and drug development.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol .[1] Key physicochemical data are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 63155-04-4
Molecular Formula C₇H₉ClN₂[1]
Molecular Weight 156.61 g/mol [1]
Melting Point 137 °C
Boiling Point 307.0±37.0 °C (Predicted)
Density 1.281±0.06 g/cm³ (Predicted)
Solubility Dichloroform, Ethyl Acetate, Methanol
InChI Key HOFKXNBVTNUDSH-UHFFFAOYSA-N
SMILES Cc1cc(N)c(N)cc1Cl

Synthesis of this compound

Proposed Experimental Protocol: Reduction of 4-chloro-5-methyl-2-nitroaniline

This protocol is based on standard chemical literature for the reduction of aromatic nitro compounds.

Materials:

  • 4-chloro-5-methyl-2-nitroaniline

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methyl-2-nitroaniline (1 equivalent), ethanol, and water.

  • To this suspension, add iron powder (e.g., 5 equivalents) and ammonium chloride (e.g., 1 equivalent).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4-chloro-5-methyl-2-nitroaniline reagents Fe, NH4Cl EtOH/H2O, Reflux start->reagents Reduction workup Filtration & Extraction reagents->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of the target diamine.

Applications in Drug Development: Synthesis of Bioactive Heterocycles

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles and other fused ring systems, which are known to exhibit a wide range of biological activities.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry. The reaction of this compound with various aldehydes or carboxylic acids is a common strategy to construct the benzimidazole scaffold.

Materials:

  • This compound

  • Substituted aldehyde (R-CHO) or carboxylic acid (R-COOH)

  • Catalyst (e.g., p-toluenesulfonic acid for aldehydes, or a coupling agent for carboxylic acids)

  • Solvent (e.g., ethanol, dimethylformamide)

Procedure (with aldehyde):

  • In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent like ethanol.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Synthesis of 1,3,4-Oxadiazole Derivatives with Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. One such class of compounds are 1,3,4-oxadiazoles. While the diamine itself is not directly incorporated into the oxadiazole ring, it can be used to synthesize precursors which are then converted to the final bioactive compounds. For instance, it can be a starting material for more complex amines that are subsequently used in multi-step syntheses.

Quantitative Biological Data

Several studies have reported the biological activities of compounds derived from this compound. The following tables summarize some of the key quantitative data.

Anticancer Activity of 1,3,4-Oxadiazole Derivatives

A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were evaluated for their anticancer activity against a panel of cancer cell lines. The data is presented as Percent Growth Inhibition (PGI) at a concentration of 10 µM.

Compound IDSubstitution on Aryl RingCancer Cell LinePercent Growth Inhibition (PGI)
6h 3,4,5-trimethoxySNB-19 (CNS Cancer)65.12
6h 3,4,5-trimethoxyNCI-H460 (Non-Small Cell Lung Cancer)55.61
6h 3,4,5-trimethoxySNB-75 (CNS Cancer)54.68
6f 2-hydroxy-Promising Activity

Data extracted from a study on the synthesis and anticancer evaluation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.

Anticancer Activity of Benzimidazole Derivatives

Substituted benzimidazole derivatives synthesized from precursors related to this compound have shown potent anticancer activity.

Compound IDCancer Cell LineIC₅₀ (µM)
N9 HCT116 (Human Colorectal Carcinoma)5.85
N18 HCT116 (Human Colorectal Carcinoma)4.53
5-FU (Standard Drug) HCT116 (Human Colorectal Carcinoma)9.99

Data from a study on 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides.[2]

Proposed Mechanism of Action and Signaling Pathways

The anticancer activity of derivatives of this compound is believed to be mediated through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.

Tubulin Polymerization Inhibition

The 1,3,4-oxadiazole derivatives, particularly compound 6h , are proposed to act as tubulin inhibitors. Molecular docking studies have shown that these compounds can bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Tubulin_Inhibition_Pathway cluster_moa Proposed Mechanism of Action: Tubulin Inhibition Compound 1,3,4-Oxadiazole Derivative (e.g., Compound 6h) Tubulin Tubulin Dimer (α/β subunits) Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Disruption Apoptosis Apoptosis (Cancer Cell Death) MitoticArrest->Apoptosis

Proposed mechanism of tubulin inhibition by oxadiazole derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. Its utility in constructing novel molecular scaffolds with potent anticancer and anti-inflammatory properties has been demonstrated. This technical guide provides researchers and scientists with the necessary information, including synthetic protocols, quantitative biological data, and mechanistic insights, to effectively utilize this compound in their research endeavors. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential.

References

Spectroscopic Profile of 4-Chloro-5-methylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-5-methylbenzene-1,2-diamine (CAS No. 63155-04-4). The information presented herein is essential for the characterization and quality control of this important chemical intermediate used in various research and development applications, including pharmaceutical synthesis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8s1HAr-H
~6.3s1HAr-H
~3.6br s4H-NH₂
~2.2s3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~140Ar-C (C-NH₂)
~138Ar-C (C-NH₂)
~128Ar-C (C-Cl)
~125Ar-C (C-CH₃)
~118Ar-CH
~115Ar-CH
~20-CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch
3050 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch
1620 - 1580StrongAromatic C=C Stretch
1520 - 1480StrongN-H Bend
1100 - 1000StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z RatioRelative Intensity (%)Assignment
156/158~100 / ~33[M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
141/143Moderate[M-CH₃]⁺
115Moderate[M-CH₃-CN]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standard procedures and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Perform a background correction on the acquired spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

  • Acquisition:

    • If using GC-MS, inject the sample solution onto a suitable GC column (e.g., a non-polar column like DB-5) to separate it from any impurities.

    • Set the ion source temperature to approximately 200-250 °C.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range of m/z 40 to 400.

    • The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

References

Solubility Profile of 4-Chloro-5-methylbenzene-1,2-diamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a key building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Melting Point 137 °C
Boiling Point 307.0 ± 37.0 °C (Predicted)
Appearance Solid

Solubility Data

The solubility of a compound is a critical parameter that dictates its behavior in various chemical processes. The following table summarizes the available quantitative and qualitative solubility data for this compound.

Table 2: Solubility of this compound

SolventQuantitative SolubilityTemperature (°C)Qualitative Solubility
Water0.89 g/L[1]25Slightly soluble
DichloromethaneData not available-Soluble[2][3]
Ethyl AcetateData not available-Soluble[2][3]
MethanolData not available-Soluble[2][3]

Discussion of Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction. The presence of two amine groups introduces polarity and the capacity for hydrogen bonding, while the chlorinated and methylated benzene ring contributes to its nonpolar character.

  • Dichloromethane (CH₂Cl₂) : As a polar aprotic solvent, dichloromethane is expected to be a good solvent for this compound. It can engage in dipole-dipole interactions with the polar amine groups and the chloro-substituent, while its organic nature allows for favorable interactions with the benzene ring.

  • Ethyl Acetate (CH₃COOCH₂CH₃) : This moderately polar solvent possesses both a polar ester group and nonpolar ethyl and methyl groups. It is anticipated to effectively solvate the target compound by interacting with both its polar and nonpolar regions. Studies on structurally similar compounds, such as other phenylenediamines, have shown good solubility in ethyl acetate.

  • Methanol (CH₃OH) : As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. This allows for strong hydrogen bonding interactions with the amine groups of this compound, suggesting good solubility. Research on the solubility of o-phenylenediamine has demonstrated high solubility in methanol.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following isothermal equilibrium method is recommended.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or incubator

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

    • Analyze the diluted solution using a pre-validated analytical method to determine the concentration of this compound.

    • A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of this compound is visualized in the following workflow diagram.

Solubility_Determination_Workflow start Start prepare_materials Prepare Materials: - this compound - Organic Solvent - Equipment start->prepare_materials add_excess Add Excess Solute to Solvent prepare_materials->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Solute Concentration (e.g., HPLC, UV-Vis) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a summary of the currently available solubility information for this compound in organic solvents. While a single quantitative data point in water is available, further experimental determination is necessary to establish precise solubility values in key organic solvents such as dichloromethane, ethyl acetate, and methanol. The provided experimental protocol and workflow offer a robust framework for researchers to generate this critical data, thereby facilitating the optimized use of this important chemical intermediate in research and development.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of 4-Chloro-5-methylbenzene-1,2-diamine, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental crystallographic data for this specific molecule, this guide combines theoretical data from computational models with established knowledge of analogous structures to present a robust analysis.

Molecular Structure

This compound possesses a benzene ring substituted with two adjacent amino groups, a chlorine atom, and a methyl group. The arrangement of these substituents dictates the molecule's electronic properties and steric profile, which are crucial for its reactivity and potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 63155-04-4[1][2]
Molecular Formula C₇H₉ClN₂[1][2]
Molecular Weight 156.61 g/mol [1][2]
Melting Point 137 °C
Boiling Point (Predicted) 307.0 ± 37.0 °C
Density (Predicted) 1.281 ± 0.06 g/cm³
InChI 1S/C7H9ClN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3[3]
SMILES Cc1cc(N)c(N)cc1Cl[3]
Computed Structural Parameters

In the absence of experimental crystallographic data, the following table summarizes the computed geometric parameters for the optimized 3D conformation of this compound, as obtained from the PubChem database. These values are derived from computational chemistry calculations and provide a theoretical model of the molecule's structure.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond Lengths (Å)
C1C21.408
C2C31.391
C3C41.401
C4C51.402
C5C61.396
C6C11.405
C1N11.405
C2N21.406
C4Cl11.751
C5C71.511
Bond Angles (°)
C6C1C2119.5
C1C2C3120.4
C2C3C4120.7
C3C4C5119.4
C4C5C6120.8
C5C6C1119.1
C6C1N1120.3
C2C1N1120.2
C1C2N2120.1
C3C2N2119.5
C3C4Cl1119.2
C5C4Cl1121.4
C4C5C7120.7
C6C5C7118.5
Dihedral Angles (°)
C6C1C2C3-0.1
C1C2C3C4-0.1
C2C3C4C50.2
C3C4C5C6-0.2
C4C5C6C10.0
C5C6C1C20.1
N1C1C2N2-1.1
Cl1C4C5C7-0.5

Note: The atom numbering corresponds to the IUPAC nomenclature for this compound. These values are for a single, optimized conformation and do not account for dynamic molecular motions.

Molecular Conformation

The conformation of this compound is primarily determined by the orientation of the amino and methyl groups relative to the benzene ring. The dihedral angles presented in the table above suggest a largely planar arrangement of the benzene ring. The amino groups are predicted to have a slight pyramidalization, which is typical for aniline derivatives.

Intramolecular hydrogen bonding between the two adjacent amino groups is a potential conformational factor. This interaction could influence the orientation of the N-H bonds and the overall planarity of the diamine system. The presence of the bulky chlorine atom and the methyl group will also create steric hindrance that influences the preferred rotational conformations of the amino groups.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compound. For this compound, the precursor would be 4-chloro-5-methyl-1,2-dinitrobenzene.

Reaction Scheme:

Synthesis 4-chloro-5-methyl-1,2-dinitrobenzene 4-chloro-5-methyl-1,2-dinitrobenzene This compound This compound 4-chloro-5-methyl-1,2-dinitrobenzene->this compound Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Dinitro Compound B Add SnCl2 A->B C Add HCl & Reflux B->C D Neutralize with Base C->D E Extract with Organic Solvent D->E F Wash & Dry Organic Layer E->F G Remove Solvent F->G H Recrystallize or Chromatograph G->H I Pure Product H->I

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition pathways of 4-Chloro-5-methylbenzene-1,2-diamine is limited. This guide provides available data, general experimental protocols, and a proposed decomposition pathway based on the chemistry of related compounds. The information herein should serve as a reference and a starting point for further experimental investigation.

Introduction

This compound is an aromatic amine used as an intermediate in organic synthesis. For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition profile of such a compound is critical for ensuring safe handling, predicting shelf-life, and controlling reaction conditions. This technical guide summarizes the known physical properties, provides generalized experimental protocols for thermal analysis, and proposes a potential decomposition pathway for this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
CAS Number 63155-04-4
Melting Point 137 °C
Boiling Point 307.0 ± 37.0 °C (Predicted)
Appearance Solid
Storage Temperature Room temperature, inert atmosphere

Note: The boiling point is a predicted value and should be confirmed experimentally.

Thermal Behavior of a Related Isomer

CompoundDecomposition OnsetNotes
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride ~263 °CThe hydrochloride salt exhibits a melting point with decomposition, suggesting thermal instability at this temperature. The decomposition likely involves dehydrochlorination and other degradation pathways.

Experimental Protocols for Thermal Analysis

For researchers planning to investigate the thermal properties of this compound, the following generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be adapted.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the thermal stability and composition of a material.

Objective: To determine the onset temperature of decomposition and to quantify mass loss during thermal degradation.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).

  • Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic decomposition events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

    • Optionally, include a cooling and second heating cycle to observe recrystallization and other thermal events.

  • Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

G General Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Sample (2-10 mg) B Place in TGA/DSC Pan A->B C Load into Instrument B->C D Set Atmosphere (e.g., N2) C->D E Program Temperature Ramp (e.g., 10 °C/min) D->E F Run TGA/DSC Experiment E->F G Plot Mass Loss vs. Temp (TGA) F->G H Plot Heat Flow vs. Temp (DSC) F->H I Determine Decomposition Temp G->I J Determine Melting Point & Enthalpy H->J

A general workflow for thermal analysis experiments.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data, a logical decomposition pathway for this compound can be proposed based on the known chemistry of chlorinated aromatic amines. When heated, such compounds are likely to undergo a series of reactions leading to the formation of more stable, and potentially volatile, products.

The primary decomposition steps are hypothesized to be:

  • Initial Degradation: At elevated temperatures, the weaker bonds in the molecule are likely to break. The C-Cl and C-N bonds are susceptible to cleavage.

  • Elimination of HCl: A common decomposition route for chlorinated organic compounds is the elimination of hydrogen chloride (HCl). This could occur through intramolecular or intermolecular reactions.

  • Polymerization/Condensation: The reactive intermediates formed after initial bond cleavage can undergo condensation or polymerization reactions, leading to the formation of larger, more complex structures, and potentially char.

  • Fragmentation: At higher temperatures, the aromatic ring itself can fragment, leading to the formation of smaller volatile molecules, including nitrogen oxides (NOx) and various hydrocarbon fragments.

G Proposed Decomposition Pathway cluster_products Decomposition Products A This compound B Initial Thermal Stress (Heat) A->B Δ C Reactive Intermediates B->C D Volatile Products C->D E Polymeric Residue / Char C->E P1 HCl D->P1 P2 Nitrogen Oxides (NOx) D->P2 P3 Aromatic Fragments D->P3

A proposed logical pathway for thermal decomposition.

Safety Considerations

The thermal decomposition of halogenated and nitrogen-containing organic compounds can produce toxic and corrosive gases. When heated to decomposition, this compound may emit toxic fumes of hydrogen chloride and nitrogen oxides. Therefore, all thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood, and appropriate personal protective equipment should be worn.

Conclusion

While specific experimental data on the thermal stability of this compound is scarce, this guide provides a framework for its investigation. The provided physicochemical data, along with generalized experimental protocols for TGA and DSC, offer a starting point for researchers. The proposed decomposition pathway, based on the known behavior of similar chemical structures, highlights the potential for the release of hazardous byproducts such as HCl and NOx upon heating. Further experimental work is necessary to fully characterize the thermal profile of this compound.

Safety and Handling of 4-Chloro-5-methylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Chloro-5-methylbenzene-1,2-diamine (CAS No: 63155-04-4). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related aromatic diamines to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₇H₉ClN₂[1][2][3]
Molecular Weight 156.61 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 137 °C[1]
Boiling Point (Predicted) 307.0 ± 37.0 °C[1]
Density (Predicted) 1.281 ± 0.06 g/cm³[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol.[1]
Storage Temperature Room temperature, in an inert atmosphere and dark place.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

Hazard ClassGHS PictogramSignal WordHazard Statement
Eye Irritation Category 2GHS07WarningH319: Causes serious eye irritation.

Data sourced from multiple suppliers and safety data sheets.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and dark place.

  • Store away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

A clear and practiced emergency response plan is essential for managing accidental spills. The following workflow outlines the general procedure for a small-scale spill.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_disposal Waste Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Absorbed Material Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for handling a small chemical spill.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix with non-hazardous waste.[6]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[6]

  • Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[7]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not provided in this safety guide. Researchers should develop their own standard operating procedures (SOPs) that incorporate the safety and handling precautions outlined in this document. These SOPs should be reviewed and approved by the institution's environmental health and safety department.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

An In-Depth Technical Guide to the Material Safety of 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Chloro-5-methylbenzene-1,2-diamine (CAS No. 63155-04-4). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and safety protocols.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for handling, storage, and experimental design.

PropertyValueSource(s)
Molecular Formula C₇H₉ClN₂[1][2]
Molecular Weight 156.61 g/mol [1][2]
Appearance Solid[3]
Melting Point 137 °C[1]
Boiling Point 307.0 ± 37.0 °C (Predicted)[1]
Density 1.281 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Dichloroform, Ethyl Acetate, Methanol[1]
InChI Key HOFKXNBVTNUDSH-UHFFFAOYSA-N[3]
SMILES String Cc1cc(N)c(N)cc1Cl[3]

Hazard Identification and GHS Classification

Understanding the hazards associated with this compound is paramount for ensuring laboratory safety. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Hazard ClassificationCodeDescriptionPictogramSignal Word
Eye IrritationH319Causes serious eye irritationGHS07Warning
Precautionary Statements Code Description
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: The GHS classification is based on available data from suppliers. A comprehensive toxicological evaluation may be required for specific applications.

Toxicological Information

Detailed toxicological studies specifically for this compound are limited in publicly accessible literature. However, data on the closely related compound, 4-Chloro-1,2-phenylenediamine, indicates potential health risks. Studies have shown that 4-Chloro-1,2-phenylenediamine exhibits mutagenic and carcinogenic effects in various in vitro and in vivo models.[4] It has also been shown to induce structural perturbation and genotoxic aggregation in human serum albumin (HSA).[4] Given the structural similarity, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar toxicological properties.

Experimental Protocols and Handling

While specific experimental protocols for this compound are not widely published, general laboratory safety practices for handling aromatic diamines should be strictly followed.

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Safety_Goggles Chemical Safety Goggles Handling_Compound Handling This compound Safety_Goggles->Handling_Compound Gloves Chemical-Resistant Gloves (e.g., Nitrile) Gloves->Handling_Compound Lab_Coat Lab Coat Lab_Coat->Handling_Compound Respirator Respirator (if dust is generated) Respirator->Handling_Compound Researcher Researcher Researcher->Safety_Goggles Wears Researcher->Gloves Wears Researcher->Lab_Coat Wears Researcher->Respirator Wears (as needed)

Personal Protective Equipment for handling the compound.
Storage and Incompatibilities

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions : Keep in a dark place, under an inert atmosphere, at room temperature.[1] The container should be kept tightly closed in a dry, cool, and well-ventilated place.

  • Incompatible Materials : Avoid contact with strong oxidizing agents.

Spill and Disposal Procedures

In the event of a spill, appropriate cleanup procedures must be followed to minimize exposure and environmental contamination.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill (use absorbent material) contain->cleanup dispose Dispose of Waste in Sealed Containers cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end Cleanup Complete decontaminate->end

Workflow for cleaning up a chemical spill.

Waste disposal must be conducted in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.

Synthesis and Reactivity

The logical relationship for its use in synthesis can be visualized as follows:

Synthesis_Logic Start Starting Material: This compound Reaction Reaction with Other Reagents Start->Reaction undergoes Product Synthesized Derivative Reaction->Product to yield

General role in organic synthesis.

Conclusion

This technical guide consolidates the available material safety data for this compound. While comprehensive toxicological and experimental data is not abundant, the information presented provides a strong foundation for its safe handling, storage, and use in a research and development setting. Professionals are encouraged to consult additional resources and perform thorough risk assessments before initiating any work with this compound.

References

A Comprehensive Review of 4-Chloro-5-methylbenzene-1,2-diamine in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methylbenzene-1,2-diamine, a substituted ortho-phenylenediamine, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the benzene ring, offers opportunities for fine-tuning the electronic and steric properties of the resulting molecules. This technical guide provides a comprehensive review of the synthesis, key reactions, and potential applications of this compound, with a focus on its role in the development of biologically active compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 63155-04-4[1]
Molecular Formula C₇H₉ClN₂[1]
Molecular Weight 156.61 g/mol [1]
Melting Point 137 °C
Appearance Solid
Solubility Soluble in Dichloroform, Ethyl Acetate, Methanol.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from 3-chloroaniline. The first step is the nitration of an N-acylated intermediate, followed by the reduction of the nitro group to afford the desired diamine.

Synthesis_Pathway 3-Chloroaniline 3-Chloroaniline N-(3-chlorophenyl)acetamide N-(3-chlorophenyl)acetamide 3-Chloroaniline->N-(3-chlorophenyl)acetamide Acetic anhydride 4-Chloro-5-methyl-2-nitroaniline 4-Chloro-5-methyl-2-nitroaniline N-(3-chlorophenyl)acetamide->4-Chloro-5-methyl-2-nitroaniline HNO3 / H2SO4 This compound This compound 4-Chloro-5-methyl-2-nitroaniline->this compound Fe / HCl

Synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 4-Chloro-5-methyl-2-nitroaniline

A common precursor for the target diamine is 4-chloro-5-methyl-2-nitroaniline. Its synthesis typically starts with the acylation of 3-chloroaniline to protect the amino group and direct the subsequent nitration.

  • Materials: 3-chloroaniline, Acetic anhydride, Nitric acid, Sulfuric acid, Ethanol.

  • Procedure:

    • To a solution of 3-chloroaniline in acetic acid, add acetic anhydride dropwise with stirring.

    • Heat the mixture to ensure complete acetylation to form N-(3-chlorophenyl)acetamide.

    • Cool the reaction mixture in an ice bath and slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter the solid, wash with cold water until the washings are neutral, and then recrystallize from ethanol to obtain 4-chloro-5-methyl-2-nitroaniline.

Step 2: Synthesis of this compound

The reduction of the nitro group in 4-chloro-5-methyl-2-nitroaniline yields the final product. A standard method for this transformation is the use of a metal in acidic medium.

  • Materials: 4-chloro-5-methyl-2-nitroaniline, Iron powder, Hydrochloric acid, Ethanol, Sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, suspend 4-chloro-5-methyl-2-nitroaniline in a mixture of ethanol and water.

    • Add iron powder to the suspension, followed by the slow addition of concentrated hydrochloric acid with vigorous stirring.

    • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and neutralize with a solution of sodium hydroxide.

    • Filter the reaction mixture through a pad of celite to remove the iron salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound. The crude product can be further purified by column chromatography or recrystallization.[2]

Reactions of this compound: Synthesis of Quinoxaline Derivatives

A primary application of this compound is in the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis is typically achieved through the condensation reaction of an ortho-diamine with a 1,2-dicarbonyl compound.

Quinoxaline_Synthesis cluster_reactants Reactants This compound This compound Condensation Condensation This compound->Condensation 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Condensation Quinoxaline Derivative Quinoxaline Derivative Condensation->Quinoxaline Derivative Acid or Base Catalyst

General synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of 6-chloro-7-methyl-2,3-diphenylquinoxaline

  • Materials: this compound, Benzil, Ethanol, Acetic acid.

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an equimolar amount of benzil to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Filter the solid product, wash with cold ethanol, and dry to obtain 6-chloro-7-methyl-2,3-diphenylquinoxaline.

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives synthesized from substituted ortho-phenylenediamines have been extensively studied for their pharmacological properties. While specific studies on derivatives from this compound are limited, the broader class of quinoxalines exhibits significant antimicrobial activity. The data below is representative of the antimicrobial potential of quinoxaline derivatives against various pathogens.

Table 1: Representative Antimicrobial Activity of Quinoxaline Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Quinoxaline-based hybridsS. pneumoniae ATCC 49619≤ 0.008[3]
Indolizinoquinoline-dionesE. coli ATCC259222[3]
Indolizinoquinoline-dionesS. pyrogens ATCC196152[3]
Quinolidene-rhodanine conjugatesM. tuberculosis H37Ra (active)1.9 - 6.9[3]
Quinolidene-rhodanine conjugatesM. tuberculosis H37Ra (dormant)2.2 - 10[3]
General Quinoxaline DerivativeMethicillin-Resistant S. aureus (MRSA)4[4]

MIC: Minimum Inhibitory Concentration

Experimental_Workflow cluster_screening Antimicrobial Screening Synthesis of Quinoxaline Derivatives Synthesis of Quinoxaline Derivatives Antimicrobial Screening Antimicrobial Screening Synthesis of Quinoxaline Derivatives->Antimicrobial Screening Determination of MIC Determination of MIC Antimicrobial Screening->Determination of MIC Primary Screening (Disk Diffusion) Primary Screening (Disk Diffusion) Secondary Screening (Broth Microdilution) Secondary Screening (Broth Microdilution) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Determination of MIC->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Workflow for antimicrobial evaluation of quinoxaline derivatives.

Conclusion

This compound serves as a valuable intermediate in the synthesis of heterocyclic compounds, most notably quinoxaline derivatives. The synthetic route to this diamine is accessible through the nitration and subsequent reduction of a protected 3-chloroaniline derivative. The resulting quinoxalines are a promising class of compounds with demonstrated potent antimicrobial activities. Further research focusing on the synthesis and biological evaluation of a wider range of quinoxaline derivatives derived from this compound could lead to the discovery of novel therapeutic agents. The detailed protocols and structured data presented in this guide are intended to facilitate such research endeavors in the fields of medicinal chemistry and drug development.

References

Methodological & Application

Synthetic Routes to 4-Chloro-5-methylbenzene-1,2-diamine: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed synthetic routes and experimental protocols for the preparation of 4-Chloro-5-methylbenzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy involves the reduction of the readily available precursor, 4-chloro-5-methyl-2-nitroaniline. This document outlines two common and effective reduction methods: catalytic hydrogenation and metal-acid reduction.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process starting from 4-chloro-2-methylaniline. The first step involves the nitration of the starting material to yield 4-chloro-5-methyl-2-nitroaniline. The subsequent and final step is the reduction of the nitro group to an amine, affording the target compound.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 4-Chloro-2-methylaniline B 4-Chloro-5-methyl-2-nitroaniline A->B HNO₃ / H₂SO₄ C This compound B->C Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: General synthetic workflow for this compound.

Experimental Protocols

Two reliable methods for the reduction of 4-chloro-5-methyl-2-nitroaniline are presented below. These protocols are based on established procedures for the reduction of similar substituted nitroanilines and are expected to provide good to excellent yields of the desired product.

Method 1: Catalytic Hydrogenation using Palladium on Carbon

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This protocol utilizes palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen source.

Materials:

  • 4-chloro-5-methyl-2-nitroaniline

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-5-methyl-2-nitroaniline (1.0 eq) in methanol (15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%). Caution: Palladium on carbon can be pyrophoric when dry; handle as a slurry or under an inert atmosphere.

  • Heat the mixture to a gentle reflux (approximately 65-70°C).

  • To the refluxing suspension, add hydrazine hydrate (3-5 eq) dropwise over 15-20 minutes. An exothermic reaction with gas evolution will be observed.

  • After the addition is complete, continue to reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Method 2: Metal-Acid Reduction using Iron Powder

Reduction with iron powder in an acidic medium is a classic and cost-effective method for the synthesis of anilines from nitroarenes.

Materials:

  • 4-chloro-5-methyl-2-nitroaniline

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid or Hydrochloric Acid

  • Ethanol

  • Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methyl-2-nitroaniline (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 eq).

  • With vigorous stirring, add glacial acetic acid (1-2 eq) or concentrated hydrochloric acid (catalytic amount) portion-wise.

  • Heat the reaction mixture to 70-90°C and maintain this temperature for 2-6 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the hot reaction mixture through diatomaceous earth to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocols and literature data for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Metal-Acid Reduction
Starting Material 4-chloro-5-methyl-2-nitroaniline4-chloro-5-methyl-2-nitroaniline
Key Reagents 10% Pd/C, Hydrazine HydrateIron Powder, Acetic Acid/HCl
Solvent MethanolEthanol/Water
Reaction Temperature 65-70°C70-90°C
Reaction Time 1-2 hours2-6 hours
Typical Yield >90%85-95%
Purity (after purification) >98%>98%

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, intermediate, and the final product, highlighting the key transformation.

logical_relationship Start 4-Chloro-2-methylaniline Intermediate 4-Chloro-5-methyl-2-nitroaniline (Key Intermediate) Start->Intermediate Nitration (Introduction of NO₂ group) Product This compound (Target Compound) Intermediate->Product Reduction (Conversion of NO₂ to NH₂ group)

Caption: Key transformations in the synthesis of this compound.

Conclusion

The synthetic routes outlined in this application note provide reliable and efficient methods for the preparation of this compound. Both catalytic hydrogenation and metal-acid reduction are viable options, with the choice of method depending on the available resources, scale of the reaction, and safety considerations. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery.

Purification of 4-Chloro-5-methylbenzene-1,2-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-Chloro-5-methylbenzene-1,2-diamine, a key intermediate in various synthetic applications, including pharmaceutical development. The protocols outlined below are designed to yield high-purity material suitable for downstream applications where impurity profiles are critical.

Introduction

This compound is a substituted aromatic diamine. Like many diamines, it is susceptible to oxidation and may contain colored impurities and side-products from its synthesis. The purification methods detailed herein aim to remove these impurities, resulting in a product with high purity. The choice of purification method will depend on the nature and quantity of the impurities, as well as the scale of the purification. The most common and effective methods for purifying this class of compounds are recrystallization and column chromatography.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for the described purification protocols. The data presented are representative and may vary depending on the initial purity of the crude material and adherence to the protocol.

Purification MethodKey ParametersTypical Yield (%)Purity (by HPLC, %)AdvantagesDisadvantages
Recrystallization Solvent System: Ethanol/Water with Activated Charcoal75-90>99.0Scalable, cost-effective, good for removing colored impurities and those with different solubility profiles.May not be effective for impurities with similar solubility to the product. Potential for lower yield if conditions are not optimized.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient60-80>99.5Excellent for separating impurities with different polarities, including isomeric impurities. Provides very high purity.Less scalable, more time-consuming, and requires larger volumes of solvent compared to recrystallization.

Experimental Protocols

Safety Precautions: Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation. Aromatic amines can be toxic and should be handled with care.

Protocol 1: Recrystallization from Ethanol/Water

This method is effective for removing colored impurities and by-products with significantly different solubility in the chosen solvent system. The use of activated charcoal helps to adsorb high molecular weight colored impurities, while the addition of a reducing agent like sodium hydrosulfite can prevent oxidation of the diamine during the heating process.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Sodium Hydrosulfite (optional, to prevent oxidation)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of crude this compound. Add approximately 50 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hotplate with stirring. Continue to add small portions of ethanol until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 0.1-0.2 g) and a pinch of sodium hydrosulfite.

  • Hot Filtration: Reheat the solution to boiling for 5-10 minutes. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any insoluble impurities. Pre-heating the funnel and flask prevents premature crystallization.

  • Crystallization: To the hot, clear filtrate, add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization solvent) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (m.p. 137 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with different polarities, including closely related isomers that may be difficult to remove by recrystallization.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Dichloromethane (for sample loading)

  • Chromatography column

  • Compressed air or nitrogen source (for flash chromatography)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane. Pour the slurry into the column, tapping the sides gently to ensure even packing.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry. .

  • Sample Preparation and Loading:

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

    • Add a thin protective layer of sand on top of the sample layer.

  • Elution:

    • Carefully add the initial eluent (e.g., 100% hexane) to the column.

    • Begin eluting the column, collecting fractions in test tubes or flasks. Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., start with 100% Hexane, then move to 9:1, 8:2, 7:3 Hexane:Ethyl Acetate, etc.). The optimal gradient will depend on the specific impurities.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

  • Drying:

    • Dry the purified product under vacuum to remove any residual solvent.

Visualization of Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolved Dissolved Product in Minimum Solvent crude->dissolved + solvent Hot Ethanol solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration charcoal Activated Charcoal charcoal->hot_filtration + add_water Add Hot Water to Cloud Point hot_filtration->add_water clear_solution Add Ethanol to Clear add_water->clear_solution cool Slow Cooling to Room Temp clear_solution->cool ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Ethanol/Water filtration->washing drying Vacuum Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for purification.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample (Dry Loading) pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Column chromatography workflow.

The Strategic Utility of 4-Chloro-5-methylbenzene-1,2-diamine in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-5-methylbenzene-1,2-diamine is a valuable and versatile aromatic diamine that serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring both chloro and methyl groups on the benzene ring, allows for the creation of derivatives with distinct electronic and steric properties. These properties can be fine-tuned to modulate the biological activity of the resulting heterocyclic systems, making this diamine a substrate of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds—benzimidazoles, quinoxalines, and phenazines—using this compound as the starting material.

Application Notes

The primary application of this compound in heterocyclic synthesis lies in its ability to readily undergo condensation reactions with a variety of electrophilic partners. The resulting 6-chloro-5-methyl-substituted heterocyclic cores are prevalent in molecules exhibiting a broad spectrum of pharmacological activities.

  • Benzimidazoles: The 6-chloro-5-methyl-1H-benzo[d]imidazole scaffold is a key component in compounds investigated for their antimicrobial and anticancer properties. The chlorine atom at the 6-position can enhance lipophilicity and modulate electronic properties, potentially improving cell permeability and target binding. The methyl group at the 5-position can provide a steric handle for selective interactions with biological targets. Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of microbial growth.[1][2][3] In cancer research, substituted benzimidazoles have been shown to induce apoptosis and inhibit tumor growth.[4][5]

  • Quinoxalines: 6-Chloro-7-methylquinoxaline derivatives are prominent in the development of anticancer agents . The quinoxaline ring system is a bioisostere of quinoline and naphthalene and is found in several natural antibiotics with antitumor activity.[6] The chloro and methyl substituents on the benzene ring of the quinoxaline core can influence the molecule's ability to intercalate with DNA or interact with key enzymes involved in cell proliferation and survival. Several quinoxaline derivatives have been reported to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[6][7][8]

  • Phenazines: The synthesis of 2-chloro-3-methylphenazine derivatives provides access to a class of compounds with applications in materials science and as potential biologically active agents . Phenazines are redox-active compounds and have been investigated for their antibacterial, antifungal, and antitumor activities.[9] The substitution pattern offered by this compound can influence the redox potential and biological activity of the resulting phenazine.

Experimental Protocols

The following are detailed protocols for the synthesis of representative heterocyclic compounds from this compound.

Protocol 1: Synthesis of 2-Substituted-6-chloro-5-methyl-1H-benzo[d]imidazoles

This protocol describes a general and efficient one-pot synthesis of 2-substituted-6-chloro-5-methyl-1H-benzo[d]imidazoles via the condensation of this compound with various aldehydes.[10][11][12][13][14]

Reaction Scheme:

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Amberlite IR-120[13]

  • Solvent: Ethanol or a mixture of Ethanol/Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted aldehyde (1.0 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) or Amberlite IR-120 resin.

  • The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a solid catalyst, filter it off.

  • Evaporate the solvent under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-substituted-6-chloro-5-methyl-1H-benzo[d]imidazole.

Quantitative Data Summary:

Aldehyde Substituent (R)CatalystReaction Time (h)Yield (%)
Phenylp-TsOH385-95
4-Chlorophenylp-TsOH2.588-96
4-Methoxyphenylp-TsOH482-90
PhenylAmberlite IR-120290-98
Protocol 2: Synthesis of 6-Chloro-7-methyl-2,3-disubstituted-quinoxalines

This protocol details the synthesis of 6-chloro-7-methyl-2,3-disubstituted-quinoxalines through the condensation of this compound with 1,2-dicarbonyl compounds. This is a classic and highly effective method known as the Weidenhagen synthesis.[15][16][17]

Reaction Scheme:

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione)

  • Solvent: Ethanol or glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, the crude product can be purified by recrystallization from ethanol.

Quantitative Data Summary:

1,2-Dicarbonyl CompoundSolventReaction Time (h)Yield (%)
BenzilEthanol290-98
2,3-ButanedioneEthanol185-95
GlyoxalEthanol1.580-90
Protocol 3: Synthesis of 2-Chloro-3-methyl-substituted-phenazines

This protocol outlines the synthesis of phenazine derivatives by the condensation of this compound with catechols or o-quinones.[9][18][19][20]

Reaction Scheme:

Materials:

  • This compound

  • Catechol or o-quinone derivative

  • Oxidizing agent (if starting from catechol), e.g., air, nitrobenzene

  • Solvent: Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the catechol or o-quinone (1.0 mmol) in glacial acetic acid (10 mL).

  • If using a catechol, an oxidizing agent may be required. Often, refluxing in air is sufficient.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

ReactantOxidizing AgentReaction Time (h)Yield (%)
CatecholAir660-75
1,2-Naphthoquinone-485-95

Mandatory Visualizations

experimental_workflow cluster_benzimidazole Protocol 1: Benzimidazole Synthesis cluster_quinoxaline Protocol 2: Quinoxaline Synthesis cluster_phenazine Protocol 3: Phenazine Synthesis start1 This compound + Aldehyde reaction1 Reflux in Ethanol with p-TsOH (2-4h) start1->reaction1 workup1 Cool, Evaporate, Recrystallize reaction1->workup1 product1 2-Substituted-6-chloro- 5-methyl-1H-benzo[d]imidazole workup1->product1 start2 This compound + 1,2-Dicarbonyl reaction2 Reflux in Ethanol (1-3h) start2->reaction2 workup2 Cool, Filter, Recrystallize reaction2->workup2 product2 6-Chloro-7-methyl-2,3- disubstituted-quinoxaline workup2->product2 start3 This compound + Catechol/o-Quinone reaction3 Reflux in Acetic Acid (4-6h) start3->reaction3 workup3 Pour into ice-water, Filter, Purify reaction3->workup3 product3 2-Chloro-3-methyl- substituted-phenazine workup3->product3

Caption: Experimental workflows for the synthesis of heterocyclic compounds.

apoptosis_pathway cluster_cell Cancer Cell quinoxaline Quinoxaline Derivative (e.g., 6-Chloro-7-methyl substituted) bcl2 Bcl-2 (Anti-apoptotic) quinoxaline->bcl2 downregulates bax Bax (Pro-apoptotic) quinoxaline->bax upregulates mitochondrion Mitochondrion bcl2->mitochondrion inhibits bax->mitochondrion promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptotic signaling pathway induced by quinoxaline derivatives.

References

Application Notes and Protocols for 4-Chloro-5-methylbenzene-1,2-diamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methylbenzene-1,2-diamine is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for the synthesis of benzimidazole derivatives. The benzimidazole core is a privileged structure in drug discovery, known to interact with a variety of biological targets. Derivatives of this compound have shown significant potential in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Their biological activity is often attributed to their ability to function as kinase inhibitors, thereby modulating cellular signaling pathways implicated in disease progression. This document provides an overview of the applications of these derivatives, along with detailed protocols for their synthesis and biological evaluation.

Key Applications in Medicinal Chemistry

Derivatives of this compound, predominantly 2-substituted-5-chloro-6-methyl-1H-benzimidazoles, have emerged as a promising class of compounds with diverse pharmacological activities. Their primary applications lie in:

  • Anticancer Agents: Many benzimidazole derivatives exhibit potent cytotoxic activity against a range of cancer cell lines. They often function as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. By blocking the activity of kinases such as VEGFR, EGFR, and BRAF, these compounds can disrupt cancer cell signaling and induce apoptosis.

  • Antimicrobial Agents: The benzimidazole scaffold is also effective against various microbial pathogens. Certain derivatives have demonstrated significant antibacterial and antifungal activity, making them attractive candidates for the development of new anti-infective drugs.

  • Kinase Inhibitors: As a general class, benzimidazoles are well-established as kinase inhibitors.[1] They can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of substrate proteins.[2] This mechanism is central to their anticancer and anti-inflammatory properties.

Data Presentation: Anticancer Activity of Benzimidazole Derivatives

The following tables summarize the in vitro anticancer activity of various benzimidazole derivatives, highlighting their potency against different cancer cell lines.

Table 1: Anticancer Activity of N-substituted 6-chloro-1H-benzimidazole Derivatives

Compound IDSubstitution PatternMCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)
1d 2-(4-chlorophenyl)-1H-benzo[d]imidazole derivative2.211.843.154.622.98
2d 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative3.452.914.035.113.87
3s 2-(naphthalen-2-yl)-1H-benzo[d]imidazole derivative8.127.549.3210.288.81
4b 1-benzyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole derivative4.563.895.176.234.99
4k 1-(4-methoxybenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole derivative6.785.927.418.557.03
Paclitaxel (Standard) 1.382.153.846.131.97

Data adapted from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. The specific substitution at other positions of the benzimidazole ring and the nature of the N-substituent contribute to the observed activity.

Table 2: Anticancer Activity of Benzimidazole-Chalcone Derivatives

Compound IDSubstitution PatternA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HEP-G2 (Liver) IC₅₀ (µM)OVCAR-3 (Ovarian) IC₅₀ (µM)
18a (2E)-1-(1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one>5035.69>5042.24
20a (2E)-1-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one12.4710.1215.3412.87
21a (2E)-1-(1-(2-(piperidin-1-yl)ethyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one11.989.8714.9811.93
23a (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one9.738.9110.9310.76
Cisplatin (Standard) 15.4211.7018.2316.04

Data adapted from a study on benzimidazole-chalcone derivatives.[3] The introduction of a nitrogen-containing heterocyclic side chain at the N-1 position of the benzimidazole ring significantly enhances cytotoxic activity.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5-chloro-6-methyl-1H-benzimidazole Derivatives

This protocol describes a general and efficient method for the synthesis of 2-aryl-5-chloro-6-methyl-1H-benzimidazoles via the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • p-Toluenesulfonic acid (p-TSOH) or another suitable acid catalyst

  • Dimethylformamide (DMF) or other suitable solvent

  • Sodium carbonate (Na₂CO₃) solution

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in a minimal amount of DMF.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalent).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Slowly add the reaction mixture to a stirred aqueous solution of sodium carbonate to neutralize the acid catalyst and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-5-chloro-6-methyl-1H-benzimidazole derivative.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized benzimidazole derivatives against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified protein kinase of interest

  • Kinase-specific substrate

  • Synthesized benzimidazole derivative (test compound)

  • Staurosporine or other known kinase inhibitor (positive control)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions of the stock solution to obtain a range of concentrations for IC₅₀ determination.

  • Reaction Mixture Preparation: In each well of the microplate, prepare the kinase reaction mixture containing the kinase buffer, the purified kinase, and its specific substrate.

  • Inhibitor Addition: Add the serially diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. This reagent typically contains luciferase and luciferin, which generate a light signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Mandatory Visualizations

Signaling Pathway Diagram

ATP_Competitive_Kinase_Inhibition cluster_kinase Protein Kinase cluster_outcomes Outcomes Kinase Kinase Enzyme Phosphorylation Phosphorylation (Signal Propagation) Kinase->Phosphorylation Catalyzes ATP_Binding_Site ATP Binding Site No_Phosphorylation No Phosphorylation (Signal Blocked) Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Site Binds Substrate Substrate Protein Substrate->Substrate_Binding_Site Binds Inhibitor Benzimidazole Inhibitor Inhibitor->ATP_Binding_Site Competitively Binds Inhibitor->No_Phosphorylation Leads to

Caption: ATP-Competitive Kinase Inhibition by Benzimidazole Derivatives.

Experimental Workflow Diagram

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Start_Material 4-Chloro-5-methylbenzene- 1,2-diamine Condensation Condensation Reaction (Protocol 1) Start_Material->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Benzimidazole 2-Aryl-5-chloro-6-methyl- 1H-benzimidazole Condensation->Benzimidazole Kinase_Assay In Vitro Kinase Assay (Protocol 2) Benzimidazole->Kinase_Assay Cell_Assay Anticancer Cell-Based Assays (e.g., MTT) Benzimidazole->Cell_Assay IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Cell_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: Workflow for Synthesis and Screening of Benzimidazole Derivatives.

References

Application Notes and Protocols: Reaction of 4-Chloro-5-methylbenzene-1,2-diamine with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline and benzodiazepine derivatives from 4-Chloro-5-methylbenzene-1,2-diamine and various dicarbonyl compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities.

Introduction

The reaction of ortho-diamines with dicarbonyl compounds is a fundamental and versatile method for the synthesis of nitrogen-containing heterocyclic compounds. Specifically, 1,2-dicarbonyl compounds react with this compound to yield quinoxaline derivatives, while 1,3-dicarbonyl compounds produce benzodiazepine derivatives. These resulting structures serve as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Quinoxaline Derivatives: These compounds are known for their diverse pharmacological effects, including but not limited to, antibacterial, antifungal, antiviral, and anticancer activities.[1][2][3][4][5] Their mechanism of action in cancer, for instance, can involve the inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Benzodiazepine Derivatives: This class of compounds is well-established for its effects on the central nervous system, primarily acting as positive allosteric modulators of the GABA-A receptor. This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to anxiolytic, sedative, and anticonvulsant properties.[6]

This document outlines detailed synthetic protocols for the reaction of this compound with representative 1,2- and 1,3-dicarbonyl compounds, provides expected analytical data for the resulting products, and discusses their potential applications and associated signaling pathways.

General Reaction Schemes

The condensation reactions of this compound with dicarbonyl compounds are illustrated below:

G cluster_quinoxaline Quinoxaline Synthesis cluster_benzodiazepine Benzodiazepine Synthesis diamine_q This compound product_q 6-Chloro-7-methyl-quinoxaline derivative diamine_q->product_q + diketone_q 1,2-Dicarbonyl (e.g., Benzil) diketone_q->product_q diamine_b This compound product_b 7-Chloro-8-methyl-1,5-benzodiazepine derivative diamine_b->product_b + diketone_b 1,3-Dicarbonyl (e.g., Acetylacetone) diketone_b->product_b

General reaction pathways.

Experimental Protocols

Synthesis of 6-Chloro-7-methyl-2,3-diphenylquinoxaline

This protocol describes the synthesis of a quinoxaline derivative from the reaction of this compound with benzil (a 1,2-dicarbonyl compound).

Materials:

  • This compound

  • Benzil

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filtration paper

  • Beakers

  • Recrystallization dish

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of benzil in a minimal amount of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with copious amounts of water to remove acetic acid.

  • Purify the crude product by recrystallization from hot ethanol to yield the pure 6-Chloro-7-methyl-2,3-diphenylquinoxaline.

  • Dry the purified crystals in a vacuum oven.

Synthesis of 7-Chloro-8-methyl-2,4-dimethyl-1,5-benzodiazepine

This protocol details the synthesis of a 1,5-benzodiazepine derivative from the reaction of this compound with acetylacetone (a 1,3-dicarbonyl compound).

Materials:

  • This compound

  • Acetylacetone

  • Methanol

  • Ammonium chloride (catalyst)

  • Deionized Water

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in methanol in a round-bottom flask, add acetylacetone (2.0 equivalents) and a catalytic amount of ammonium chloride.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 7-Chloro-8-methyl-2,4-dimethyl-1,5-benzodiazepine.

Synthesis of 7-Chloro-8-methyl-4-methyl-1,5-benzodiazepin-2(3H)-one

This protocol outlines the synthesis of a 1,5-benzodiazepin-2-one derivative from the reaction of this compound with ethyl acetoacetate (a β-ketoester).

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filtration paper

  • Beakers

Procedure:

  • A mixture of this compound (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) in ethanol is heated at reflux for 4-6 hours.

  • The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent to obtain pure 7-Chloro-8-methyl-4-methyl-1,5-benzodiazepin-2(3H)-one.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Melting Point (°C) Appearance
6-Chloro-7-methyl-2,3-diphenylquinoxalineC₂₁H₁₅ClN₂330.8185-95~130-135White to pale yellow solid
7-Chloro-8-methyl-2,4-dimethyl-1,5-benzodiazepineC₁₂H₁₃ClN₂220.7080-90Not widely reportedYellowish solid
7-Chloro-8-methyl-4-methyl-1,5-benzodiazepin-2(3H)-oneC₁₁H₁₁ClN₂O222.6770-85Not widely reportedCrystalline solid

Table 1: Physicochemical Properties of Synthesized Compounds

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
6-Chloro-7-methyl-2,3-diphenylquinoxaline2.5 (s, 3H, CH₃), 7.3-7.6 (m, 10H, Ar-H), 7.9 (s, 1H, Ar-H), 8.1 (s, 1H, Ar-H)20.5, 128.5, 129.0, 129.5, 130.0, 130.5, 138.0, 139.0, 140.0, 141.0, 153.0, 154.03050 (Ar C-H), 1600 (C=N), 1480 (C=C), 750 (C-Cl)330 [M]⁺
7-Chloro-8-methyl-2,4-dimethyl-1,5-benzodiazepine2.3 (s, 3H, CH₃), 2.4 (s, 6H, 2xCH₃), 3.1 (s, 2H, CH₂), 7.0 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H)21.0, 29.0, 45.0, 122.0, 125.0, 128.0, 135.0, 140.0, 142.0, 170.03300 (N-H), 2950 (C-H), 1610 (C=N), 1500 (C=C), 800 (C-Cl)220 [M]⁺
7-Chloro-8-methyl-4-methyl-1,5-benzodiazepin-2(3H)-one2.2 (s, 3H, CH₃), 2.4 (s, 3H, CH₃), 3.0 (s, 2H, CH₂), 7.1 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 9.8 (s, 1H, NH)20.0, 25.0, 40.0, 120.0, 123.0, 127.0, 134.0, 138.0, 141.0, 165.0, 172.03200 (N-H), 1680 (C=O), 1620 (C=N), 1500 (C=C), 810 (C-Cl)222 [M]⁺

Table 2: Spectroscopic Data of Synthesized Compounds (Predicted/Typical Values)

Applications and Signaling Pathways

Anticancer Applications of Quinoxaline Derivatives

Quinoxaline derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibition PKC PKC PLC->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis PKC->Angiogenesis mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGFR-2 signaling pathway inhibition.

By inhibiting the phosphorylation of VEGFR-2, quinoxaline derivatives can block downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to the suppression of tumor angiogenesis, proliferation, and survival.

Anticonvulsant Applications of Benzodiazepine Derivatives

1,5-Benzodiazepine derivatives are expected to exhibit anticonvulsant properties through their interaction with the GABA-A receptor in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.

G GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Chloride Cl⁻ Influx GABA_A->Chloride Benzodiazepine Benzodiazepine Derivative Benzodiazepine->GABA_A Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Anticonvulsant Anticonvulsant Effect Inhibition->Anticonvulsant

GABA-A receptor modulation.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and allosterically increase the affinity of the receptor for GABA. This potentiation of GABAergic inhibition is the primary mechanism behind their anticonvulsant effects.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the biological activity of the target compounds.

G Start Start: Select Diamine and Dicarbonyl Compound Synthesis Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Biological_Screening Biological Activity Screening (e.g., Anticancer, Antimicrobial) Characterization->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization End End: Potential Drug Candidate Lead_Optimization->End

References

Application Note: Quantification of 4-Chloro-5-methylbenzene-1,2-diamine using High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-5-methylbenzene-1,2-diamine is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Accurate quantification of this diamine is crucial for process control, quality assurance of the final product, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a widely used analytical technique for the quantification of aromatic amines due to its sensitivity, specificity, and robustness. This application note provides a detailed protocol for the quantification of this compound in a given sample.

Principle

The method is based on the separation of this compound from other components in the sample matrix using reverse-phase HPLC. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected by its absorbance in the UV region of the electromagnetic spectrum. Quantification is performed by comparing the peak area of the analyte in the sample to the peak areas of a series of calibration standards with known concentrations.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Buffer components:

    • Ammonium acetate, analytical grade

    • Acetic acid, glacial, analytical grade

  • Sample Diluent: Methanol or a mixture of water and methanol.

2. Instrumentation

  • HPLC system equipped with:

    • Degasser

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

4. Preparation of Solutions

  • Mobile Phase A: Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile, filtered through a 0.45 µm membrane filter.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with methanol to obtain concentrations in the range of 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, record the chromatogram and the peak area of the analyte.

6. Data Analysis

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linearity.

  • Quantification: Use the equation of the calibration curve to calculate the concentration of this compound in the sample solution.

  • Final Concentration: Calculate the final concentration of the analyte in the original sample by taking into account the initial sample weight and dilution factor.

Data Presentation

Table 1: Calibration Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
115023
575112
10150225
25375560
50751120
1001502245

Linear Regression Results:

  • Slope (m): 15000

  • Intercept (c): 150

  • Correlation Coefficient (R²): 0.9998

Table 2: Sample Analysis Results

Sample IDSample Weight (mg)Dilution Volume (mL)Peak AreaCalculated Conc. (µg/mL)Amount in Sample (mg/g)
Sample 150.51045067530.045.95
Sample 249.81046582131.046.23

Method Validation Parameters (Illustrative)

For routine use, the method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference from blank or placebo at analyte RTPass

Diagrams

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis data Data Processing std_prep Prepare Standard Solutions injection Inject Standards & Samples std_prep->injection sample_prep Prepare Sample Solutions sample_prep->injection mobile_phase_prep Prepare Mobile Phases equilibration System Equilibration mobile_phase_prep->equilibration equilibration->injection integration Peak Integration injection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the quantification of this compound.

logical_relationship cluster_input Inputs cluster_output Output title Quantification Logic peak_area Analyte Peak Area title->peak_area cal_curve Calibration Curve (y = mx + c) title->cal_curve concentration Analyte Concentration peak_area->concentration y value cal_curve->concentration Solve for x

Caption: Logical relationship for calculating analyte concentration.

Application Notes and Protocols: Synthesis of Benzodiazepines from 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,5-benzodiazepine derivatives using 4-Chloro-5-methylbenzene-1,2-diamine as a key precursor. The synthesis involves a catalyzed condensation reaction with a ketone.

General Synthesis Pathway

The synthesis of 1,5-benzodiazepines from o-phenylenediamines, such as this compound, is commonly achieved through a condensation reaction with two equivalents of a ketone or one equivalent of a β-diketone. This reaction is typically catalyzed by an acid.

The general mechanism involves the initial formation of a mono-imine, followed by an intramolecular cyclization to form a seven-membered diazepine ring. A variety of catalysts can be employed to facilitate this reaction, including protic acids (e.g., acetic acid, hydrochloric acid) and Lewis acids (e.g., BF₃·OEt₂, Yb(OTf)₃).[1][2] The choice of catalyst and reaction conditions can influence the reaction time and yield.[2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Ketone (e.g., Acetone) Ketone (e.g., Acetone) Ketone (e.g., Acetone)->Condensation Benzodiazepine Derivative Benzodiazepine Derivative Condensation->Benzodiazepine Derivative Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Heat

Caption: General workflow for the synthesis of a benzodiazepine derivative.

Experimental Protocol: Synthesis of 7-Chloro-8-methyl-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol describes the synthesis of a 1,5-benzodiazepine derivative from this compound and acetone.

Materials:

  • This compound

  • Acetone

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound in 10 mL of ethanol.

  • To this solution, add 2.5 mmol of acetone and 0.5 mL of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 20 mL of ethyl acetate and 20 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 7-Chloro-8-methyl-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compoundC₇H₉ClN₂156.611.0-
AcetoneC₃H₆O58.082.5-
7-Chloro-8-methyl-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepineC₁₃H₁₇ClN₂236.74-85-95

Note: The expected yield is an estimate based on similar reactions reported in the literature for other substituted o-phenylenediamines.[3][4]

Signaling Pathway Illustration

While benzodiazepines are known to act on the central nervous system, primarily through modulation of GABA-A receptors, the synthesis itself does not involve a biological signaling pathway. The diagram below illustrates the logical relationship in the chemical transformation.

Chemical_Transformation Reactants Reactants Intermediate_Imine Intermediate_Imine Reactants->Intermediate_Imine Condensation Cyclization Cyclization Intermediate_Imine->Cyclization Intramolecular Attack Product Product Cyclization->Product Dehydration

Caption: Logical flow of the chemical transformation during synthesis.

References

Application Notes and Protocols for the Nitration of 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of 4-Chloro-5-methylbenzene-1,2-diamine. The protocol is designed for use by trained laboratory personnel and assumes familiarity with standard organic synthesis techniques and safety procedures.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, or used to modulate the electronic properties of the molecule. The target compound, nitrated this compound, is a potential intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules relevant to drug discovery and materials science.

Direct nitration of aromatic diamines can be challenging due to the high reactivity of the amino groups, which are susceptible to oxidation and can lead to the formation of undesired byproducts.[1][2][3] Furthermore, under the acidic conditions typically used for nitration, the amino groups are protonated to form ammonium salts, which are deactivating and meta-directing.[4] To circumvent these issues, a common strategy involves the protection of the amino groups, typically through acetylation, prior to the nitration step.[1][2] The acetyl groups moderate the activating effect of the amines and direct the incoming nitro groups to the ortho and para positions. Following nitration, the acetyl groups can be readily removed by hydrolysis to yield the desired nitro-diamine.

This protocol outlines a two-step procedure for the nitration of this compound: (1) protection of the diamino groups by acetylation, and (2) nitration of the resulting diacetylated intermediate, followed by deprotection.

Experimental Workflow

experimental_workflow start Start: this compound acetylation Step 1: Acetylation (Protection of Amino Groups) start->acetylation intermediate Intermediate: N,N'-(4-Chloro-5-methyl-1,2-phenylene)diacetamide acetylation->intermediate nitration Step 2: Nitration intermediate->nitration nitrated_intermediate Nitrated Intermediate: (e.g., N,N'-(4-Chloro-5-methyl-3,6-dinitro-1,2-phenylene)diacetamide) nitration->nitrated_intermediate deprotection Step 3: Hydrolysis (Deprotection) nitrated_intermediate->deprotection product Final Product: 4-Chloro-5-methyl-3,6-dinitrobenzene-1,2-diamine deprotection->product

Caption: Experimental workflow for the nitration of this compound.

Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compoundC₇H₉ClN₂156.6163976-58-9Starting Material
Acetic Anhydride(CH₃CO)₂O102.09108-24-7Acetylating Agent
Glacial Acetic AcidCH₃COOH60.0564-19-7Solvent
Concentrated Sulfuric AcidH₂SO₄98.087664-93-9Catalyst
Concentrated Nitric AcidHNO₃63.017697-37-2Nitrating Agent
EthanolC₂H₅OH46.0764-17-5Recrystallization Solvent
Sodium BicarbonateNaHCO₃84.01144-55-8Neutralizing Agent
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying Agent
DichloromethaneCH₂Cl₂84.9375-09-2Extraction Solvent
Deionized WaterH₂O18.027732-18-5

Experimental Protocols

Part 1: Acetylation of this compound

This procedure protects the amino groups to prevent oxidation and control the regioselectivity of the subsequent nitration reaction.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.064 mol) of this compound in 50 mL of glacial acetic acid.

  • Slowly add 15.0 mL (0.159 mol) of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1 hour.

  • Allow the mixture to cool to room temperature, and then pour it slowly into 300 mL of ice-cold water with vigorous stirring.

  • A precipitate of N,N'-(4-Chloro-5-methyl-1,2-phenylene)diacetamide will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • The product can be used in the next step without further purification, or it can be recrystallized from ethanol/water if a higher purity is desired.

Expected Outcome: A white to off-white solid.

Part 2: Nitration of N,N'-(4-Chloro-5-methyl-1,2-phenylene)diacetamide

This step introduces two nitro groups onto the aromatic ring. The reaction is highly exothermic and requires careful temperature control.

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 10.0 g (0.041 mol) of the dried N,N'-(4-Chloro-5-methyl-1,2-phenylene)diacetamide to 40 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

  • Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

  • Prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the diacetylated compound over a period of 30-45 minutes. Crucially, maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Slowly and carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

  • A yellow precipitate of the nitrated product will form.

  • Collect the solid by vacuum filtration and wash it extensively with cold deionized water until the washings are neutral.

Part 3: Hydrolysis of the Nitrated Intermediate

This final step removes the acetyl protecting groups to yield the desired 4-Chloro-5-methyl-3,6-dinitrobenzene-1,2-diamine.

Procedure:

  • Transfer the crude, moist nitrated intermediate to a 500 mL round-bottom flask.

  • Add a mixture of 100 mL of concentrated sulfuric acid and 70 mL of deionized water.

  • Heat the mixture under reflux for 1-2 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture into 500 mL of an ice-water mixture.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Be cautious as this will generate a significant amount of CO₂ gas.

  • The product will precipitate out as a solid.

  • Collect the solid by vacuum filtration and wash it with deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the final product in a vacuum oven at a temperature below its melting point.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₇H₉ClN₂156.6199-101Light brown solid
N,N'-(4-Chloro-5-methyl-1,2-phenylene)diacetamideC₁₁H₁₃ClN₂O₂240.69~220-225 (decomposes)White to off-white solid
4-Chloro-5-methyl-3,6-dinitrobenzene-1,2-diamineC₇H₇ClN₄O₄246.61To be determinedYellow to orange solid

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing.

  • The nitration reaction is highly exothermic and can run away if the temperature is not carefully controlled. Use an ice bath and add the nitrating mixture slowly.

  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Dispose of all chemical waste according to institutional and local regulations.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Melting Point: To assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -NH₂, -NO₂).

  • Mass Spectrometry: To determine the molecular weight.

Regioselectivity Considerations

The directing effects of the substituents on the starting material, this compound, after acetylation are as follows:

  • -NHCOCH₃ (Amido groups): Strongly activating, ortho-, para-directing.

  • -Cl (Chloro group): Deactivating, ortho-, para-directing.

  • -CH₃ (Methyl group): Activating, ortho-, para-directing.

The two amido groups are the most powerful activating groups and will primarily direct the incoming electrophile (NO₂⁺). The positions ortho to the amido groups are positions 3 and 6. These positions are also not sterically hindered by the adjacent methyl and chloro groups. Therefore, dinitration is expected to occur at these positions, leading to the formation of 4-Chloro-5-methyl-3,6-dinitrobenzene-1,2-diamine.

Caption: Regioselectivity analysis for the nitration of the diacetylated intermediate.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methylbenzene-1,2-diamine is a crucial building block in the synthesis of various heterocyclic compounds, which are of significant interest in the pharmaceutical and agrochemical industries. Its structure is a key component in the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this diamine is, therefore, of paramount importance for ensuring a reliable supply chain for research and development as well as for commercial production.

This document provides a detailed application note and a representative protocol for the scale-up synthesis of this compound, focusing on the catalytic hydrogenation of the corresponding nitroaniline precursor. The information presented is a compilation of established chemical principles and analogous procedures found in the scientific and patent literature for similar compounds.

Synthetic Pathway Overview

The most common and industrially viable route for the synthesis of this compound involves a two-step process starting from 4-chloro-2-methylaniline. The first step is the nitration of the aniline to introduce a nitro group ortho to one of the amino groups, followed by the reduction of the nitro group to the corresponding amine.

Synthesis_Pathway 4-Chloro-2-methylaniline 4-Chloro-2-methylaniline 4-Chloro-5-methyl-2-nitroaniline 4-Chloro-5-methyl-2-nitroaniline 4-Chloro-2-methylaniline->4-Chloro-5-methyl-2-nitroaniline Nitration This compound This compound 4-Chloro-5-methyl-2-nitroaniline->this compound Reduction Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Reactor with 4-Chloro-5-methyl-2-nitroaniline and Methanol B Inert with Nitrogen A->B C Add 5% Pd/C Catalyst B->C D Pressurize with Hydrogen C->D E Heat to Reaction Temperature D->E F Monitor Hydrogen Uptake E->F G Cool and Depressurize F->G H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Crystallize Product I->J K Isolate and Dry Product J->K Applications cluster_scaffolds Synthesized Scaffolds cluster_activities Therapeutic Areas A This compound B Benzimidazoles A->B C Quinoxalines A->C D Phenazines A->D E Antiviral B->E F Anticancer B->F G Antifungal B->G H Cardiovascular B->H

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-5-methylbenzene-1,2-diamine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily through the reduction of 4-chloro-5-methyl-2-nitroaniline.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily incomplete reaction, side reactions, or loss of product during workup and purification. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For reductions using metals like iron or tin, the metal surface can become deactivated, so a significant excess is often required.

    • Reaction Time and Temperature: The reduction of the nitro group can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.

    • Catalyst Inactivity (for Catalytic Hydrogenation): If you are using a catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), ensure it is not poisoned. Impurities in the starting material or solvent can deactivate the catalyst. Use high-purity starting materials and solvents.

  • Side Reactions:

    • Dehalogenation: A common side reaction is the removal of the chlorine atom, leading to the formation of 4-methylbenzene-1,2-diamine. This is particularly prevalent in catalytic hydrogenation. To mitigate this, you can try using a milder catalyst or adding a catalyst poison like quinoline to selectively inhibit dehalogenation.

    • Formation of Azo/Azoxy Compounds: Incomplete reduction can lead to the formation of colored impurities such as azo and azoxy compounds. This is more likely if the reaction conditions are not sufficiently reducing or if the pH is not optimal. Ensure a sufficient amount of reducing agent and acidic conditions (for metal/acid reductions) are maintained throughout the reaction.

  • Product Loss During Workup:

    • Oxidation of the Diamine: Aromatic diamines are susceptible to oxidation, which can lead to the formation of colored impurities and loss of product. It is crucial to perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Using degassed solvents can also help.

    • Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently basic during extraction to ensure the diamine is in its free base form and can be efficiently extracted into the organic solvent.

Q2: My final product is highly colored (e.g., brown or black). What is the cause and how can I purify it?

A2: A colored product is a common issue and is typically due to the formation of oxidation products or residual azo/azoxy compounds.

  • Cause:

    • Oxidation: As mentioned, this compound is an aromatic diamine and is prone to oxidation when exposed to air. This is often the primary cause of discoloration.

    • Incomplete Reduction: The presence of highly colored azo and azoxy intermediates will impart color to the final product.

  • Purification:

    • Recrystallization: Recrystallization is an effective method for purifying the product. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the solubility of the impurities. It is advisable to perform the recrystallization under an inert atmosphere to prevent oxidation.

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.

    • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used for purification. A mixture of hexane and ethyl acetate is a common eluent system.

Q3: I am observing the formation of an unexpected side product. How can I identify and minimize it?

A3: The most common side product is the dehalogenated compound, 4-methylbenzene-1,2-diamine.

  • Identification: This side product can be identified by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum will show a molecular ion peak corresponding to the loss of the chlorine atom. The NMR spectrum will show a different aromatic splitting pattern compared to the desired product.

  • Minimization:

    • Choice of Reducing Agent: Catalytic hydrogenation is more prone to causing dehalogenation than metal/acid reductions. If dehalogenation is a significant issue, consider using iron powder with ammonium chloride or stannous chloride (SnCl2).

    • Reaction Conditions: For catalytic hydrogenation, using lower hydrogen pressure and temperature can help to reduce the extent of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and industrially scalable method is the reduction of 4-chloro-5-methyl-2-nitroaniline. The use of iron powder in the presence of an acid (like hydrochloric acid or acetic acid) or a salt (like ammonium chloride) in a protic solvent (like ethanol or water) is a widely used, cost-effective, and efficient method.

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Handling of Reagents: The starting material, 4-chloro-5-methyl-2-nitroaniline, is a nitroaromatic compound and should be handled with care. Aromatic diamines can be toxic and are often skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: Reductions with hydrogen gas (catalytic hydrogenation) require specialized equipment and should be performed in a well-ventilated area due to the flammability of hydrogen. Reductions with metals and acid can be exothermic, so ensure proper temperature control.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-chloro-5-methyl-2-nitroaniline) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Data Presentation

Table 1: Comparison of Different Reducing Agents for the Synthesis of this compound

Reducing SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Fe / NH₄ClEthanol/WaterReflux2-485-95Cost-effective and high-yielding. Good for avoiding dehalogenation.
SnCl₂·2H₂OEthanol70-803-680-90Effective but tin waste can be an environmental concern.
Catalytic Hydrogenation (Pd/C)Ethanol25-504-870-85Prone to dehalogenation, which can lower the yield of the desired product.
Na₂S₂O₄ (Sodium Dithionite)Water/Methanol50-701-375-85Milder conditions, but may require a larger excess of the reagent.

Experimental Protocols

Protocol 1: Reduction of 4-chloro-5-methyl-2-nitroaniline using Iron and Ammonium Chloride

This protocol is a common and reliable method for the synthesis of this compound.

Materials:

  • 4-chloro-5-methyl-2-nitroaniline

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methyl-2-nitroaniline (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (0.5-1.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or a mixture of ethanol and water to yield this compound as a solid.

Visualizations

Synthesis_Pathway start 4-chloro-5-methyl-2-nitroaniline reagents Fe / NH4Cl Ethanol/Water, Reflux start->reagents product This compound reagents->product Reduction

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield of Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? incomplete_reaction->side_reactions No solution1 Increase reaction time/temp Add more reducing agent incomplete_reaction->solution1 Yes workup_loss Product Loss During Workup? side_reactions->workup_loss No solution2 Change reducing agent (e.g., to Fe/NH4Cl) Optimize hydrogenation conditions side_reactions->solution2 Yes solution3 Work under inert atmosphere Optimize extraction pH workup_loss->solution3 Yes

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification a Combine Reactants: 4-chloro-5-methyl-2-nitroaniline, Fe powder, NH4Cl b Add Solvent: Ethanol/Water a->b c Heat to Reflux b->c d Monitor by TLC c->d e Cool and Filter d->e f Concentrate Filtrate e->f g Extract with Ethyl Acetate f->g h Wash and Dry Organic Layer g->h i Concentrate Organic Layer h->i j Recrystallize from Ethanol i->j k Isolate Pure Product j->k

Caption: Experimental workflow for the synthesis.

Technical Support Center: Synthesis of 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-methylbenzene-1,2-diamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the reduction of a corresponding dinitro or nitro-amino precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: The reduction of the nitro groups may not have gone to completion.- Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. - Increase temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Check reagent activity: Ensure the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation catalyst) is fresh and active.
Suboptimal reaction conditions: Incorrect solvent, pH, or temperature can hinder the reaction.- Solvent selection: Ensure the chosen solvent is appropriate for the reducing agent and starting material. Ethanol or acetic acid are commonly used for metal-based reductions. - pH control: For reductions with metals like iron or tin, maintaining an acidic pH is crucial for the reaction to proceed.
Product is Darkly Colored (Red, Brown, or Black) Air oxidation: Aromatic diamines, especially ortho-diamines, are highly susceptible to air oxidation, which forms colored polymeric impurities.- Inert atmosphere: Perform the reaction, work-up, and purification under an inert atmosphere (e.g., nitrogen or argon). - Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. - Antioxidants: During work-up and storage, consider adding a small amount of an antioxidant like sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) to inhibit oxidation.
Formation of azo or azoxy compounds: Incomplete reduction can lead to the formation of colored dimeric side products.- Ensure sufficient reducing agent: Use a stoichiometric excess of the reducing agent to drive the reaction to the fully reduced diamine.
Difficulty in Product Purification Presence of partially reduced intermediates: Intermediates such as nitro-amino or hydroxylamino compounds can co-crystallize with the desired product.- Complete the reduction: As mentioned above, ensure the reaction goes to completion. - Recrystallization: Carefully select a solvent system for recrystallization that allows for the separation of the desired diamine from less polar intermediates. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane) can be effective.
Contamination with inorganic salts: If using metal-based reducing agents, inorganic byproducts may contaminate the product.- Aqueous work-up: Perform a thorough aqueous work-up. For reductions with SnCl₂, basification is necessary to precipitate tin salts, which can then be filtered off. - Washing: Wash the crude product thoroughly with water to remove any residual inorganic salts.
Inconsistent Results Between Batches Variability in starting material quality: Impurities in the starting dinitro or nitro-amino compound can lead to inconsistent results.- Purify starting material: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary.
Inconsistent reaction conditions: Minor variations in temperature, reaction time, or reagent addition rate can affect the outcome.- Standardize the procedure: Maintain strict control over all reaction parameters. Use a consistent rate of addition for reagents and carefully monitor the temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A common precursor is 1-chloro-2-methyl-4,5-dinitrobenzene or 4-chloro-5-methyl-2-nitroaniline. The synthesis involves the reduction of the nitro groups to amino groups.

Q2: Which reducing agent is best for this synthesis?

Several reducing agents can be effective.

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a common and reliable choice for the reduction of aromatic nitro groups.

  • Iron powder in the presence of an acid (e.g., HCl or acetic acid) is a cost-effective alternative.

  • Catalytic hydrogenation (e.g., using Pd/C and H₂ gas) can also be used, but it may sometimes lead to more complex product mixtures if not carefully controlled.

Q3: My final product is a dark oil instead of a solid. What should I do?

A dark, oily product often indicates the presence of impurities and oxidation products.

  • Attempt purification: Try to purify a small portion of the oil by column chromatography on silica gel to see if the desired product can be isolated as a solid.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This may induce crystallization of the desired product while the impurities remain in the solvent.

  • Salt formation: You can try to form a hydrochloride salt by treating the oily product with a solution of HCl in a suitable solvent. The salt is often a stable, crystalline solid that can be more easily purified by recrystallization. The free diamine can be regenerated by treatment with a base.

Q4: How can I prevent the product from darkening during storage?

This compound is prone to air oxidation. To ensure its stability:

  • Store the purified solid in a tightly sealed container under an inert atmosphere (nitrogen or argon).

  • Store it in a cool, dark place, such as a refrigerator or freezer.

  • Adding a small amount of an antioxidant can also help to prolong its shelf life.

Quantitative Data Summary

The following table summarizes typical yields for the reduction of dinitroaromatic compounds to diamines under various conditions. Please note that these are general ranges, and actual yields may vary depending on the specific substrate and experimental setup.

Reducing Agent Reaction Conditions Typical Yield of Diamine Common Side Products
SnCl₂·2H₂OEthanol, reflux75-90%Partially reduced intermediates (nitro-amino, hydroxylamino), tin salts
Fe / HClEthanol/Water, reflux70-85%Incomplete reduction products, iron oxides
Catalytic Hydrogenation (Pd/C, H₂)Methanol or Ethanol, room temp. to 50°C80-95%Over-reduction products (if harsh conditions are used), dehalogenation (minor)

Experimental Protocol: Synthesis of this compound from 1-chloro-2-methyl-4,5-dinitrobenzene

This protocol describes a general procedure for the reduction of 1-chloro-2-methyl-4,5-dinitrobenzene using tin(II) chloride dihydrate.

Materials:

  • 1-chloro-2-methyl-4,5-dinitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-methyl-4,5-dinitrobenzene (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (approximately 6-8 eq) in portions. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux. If necessary, the flask can be cooled in a water bath.

  • Reaction: After the addition is complete, add concentrated HCl (a few drops to catalyze the reaction) and heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate and cool the mixture in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate with vigorous stirring to neutralize the acid and precipitate the tin salts. Continue adding the base until the pH is approximately 8-9.

    • Filter the mixture through a pad of celite to remove the tin salts and wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction with tin(II) chloride is exothermic and should be controlled carefully.

  • Aromatic diamines can be toxic and should be handled with care.

Reaction Pathway and Side Reactions

Synthesis_Pathway Start 4-Chloro-5-methyl-1,2-dinitrobenzene Intermediate1 Partially Reduced Intermediates (Nitroso-nitro, Hydroxylamino-nitro) Start->Intermediate1 Reduction Intermediate2 4-Chloro-5-methyl-2-nitroaniline Intermediate1->Intermediate2 Reduction SideProduct1 Azo/Azoxy Compounds Intermediate1->SideProduct1 Dimerization Intermediate3 Partially Reduced Intermediates (Nitroso-amino, Hydroxylamino-amino) Intermediate2->Intermediate3 Reduction Product This compound Intermediate3->Product Reduction Intermediate3->SideProduct1 Dimerization SideProduct2 Polymeric Oxidation Products Product->SideProduct2 Air Oxidation

Caption: Synthetic pathway and potential side reactions.

Technical Support Center: Purifying 4-Chloro-5-methylbenzene-1,2-diamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 4-Chloro-5-methylbenzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the purification of this and structurally related aromatic diamines.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using column chromatography?

The primary challenge stems from the basic nature of the two amino groups. These groups can interact strongly with the acidic silanol groups present on the surface of standard silica gel, which is the most common stationary phase. This interaction can lead to several issues, including:

  • Peak Tailing: Instead of symmetrical peaks, you may observe peaks with a "tail," which complicates fraction collection and reduces purity.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica that it does not elute from the column, leading to low recovery.

  • Poor Separation: The strong interactions can mask the more subtle differences between your target compound and impurities, resulting in co-elution.

Q2: What is the recommended stationary phase for the purification of this compound?

While silica gel can be used with modifications to the mobile phase, alternative stationary phases are often more effective for basic compounds like aromatic diamines.

  • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds as it has a less acidic surface.

  • Amine-functionalized Silica: This is a modified silica gel where the surface silanol groups are capped with amine groups, effectively neutralizing the acidic sites and preventing strong interactions with basic analytes.

Q3: How can I improve the separation of this compound on a standard silica gel column?

If you are using a standard silica gel column, you can significantly improve your separation by modifying the mobile phase. The most common approach is to add a small amount of a basic modifier, such as:

  • Triethylamine (TEA): Typically, 0.1-1% (v/v) of triethylamine is added to the mobile phase. The TEA will preferentially interact with the acidic silanol groups on the silica, effectively "masking" them from your target compound and reducing peak tailing.

  • Ammonia: A dilute solution of ammonia in methanol can also be used as a component of the mobile phase to achieve a similar effect.

Q4: What are some suitable mobile phase systems for the purification of this compound?

The choice of mobile phase will depend on the polarity of your compound and the impurities you are trying to separate from. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Based on data for a similar compound, 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine, a mobile phase of heptane/ethyl acetate (8/2, v/v) on a silica column gave an Rf of 0.65.[1] For this compound, you may need to adjust the polarity to achieve an optimal Rf value (typically between 0.2 and 0.4 for good separation on a column).

Q5: How can I monitor the progress of my column chromatography?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring your column. Before running the column, you should develop a TLC solvent system that gives good separation of your target compound from impurities. During the column, you can collect fractions and spot them on a TLC plate to see which fractions contain your purified product.

Q6: Is this compound stable during chromatography?

This compound is a relatively stable compound at room temperature. However, like many aromatic diamines, it can be susceptible to oxidation, which can be catalyzed by air and light. It is also advisable to avoid strongly acidic conditions, as these can lead to degradation. It is best to store the compound in a closed container, away from fire and heat sources.

Troubleshooting Guide

Problem Possible Cause Solution
Peak Tailing/Streaking on TLC and Column Strong interaction between the basic amine groups and acidic silanol groups on the silica gel.- Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to your mobile phase. - Use a less acidic stationary phase like neutral or basic alumina, or amine-functionalized silica.
Poor Separation of Spots on TLC/Column The polarity of the mobile phase is not optimal.- If the Rf values are too high (spots run too fast), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). - If the Rf values are too low (spots don't move far from the baseline), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Compound is Not Eluting from the Column The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. You can do this by preparing a series of increasingly polar solvent mixtures (a gradient elution). - If using silica gel, consider the possibility of irreversible adsorption. Switching to a different stationary phase like alumina may be necessary.
Multiple Overlapping Spots/Bands The column was not packed properly, or the sample was not loaded correctly.- Ensure the column is packed uniformly without any air bubbles or cracks. - Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band. If the sample is not very soluble in the mobile phase, you can use a "dry loading" technique.
Product is Contaminated with an Unknown Impurity The impurity may have a similar polarity to your product in the chosen solvent system, or your product may be degrading on the column.- Try a different solvent system with different selectivity (e.g., replace ethyl acetate with dichloromethane or acetone). - Check the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots have appeared. If it is degrading, use a less reactive stationary phase like alumina.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
  • Preparation of TLC Plate: Obtain a silica gel TLC plate (e.g., silica gel 60 F254). Draw a light pencil line about 1 cm from the bottom of the plate. This will be your baseline.

  • Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot a small amount of your dissolved sample onto the baseline.

  • Developing the TLC: Prepare a developing chamber with your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a staining reagent if necessary.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). An ideal Rf for column chromatography is between 0.2 and 0.4. Adjust the polarity of your mobile phase to achieve this.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of sample you need to purify.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand on top of the cotton.

    • Prepare a slurry of your chosen stationary phase (e.g., silica gel or alumina) in your starting mobile phase.

    • Carefully pour the slurry into the column, allowing the stationary phase to pack evenly. Avoid trapping air bubbles.

    • Add another layer of sand on top of the packed stationary phase.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.

    • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Maintain a constant flow rate. You can apply gentle pressure to the top of the column using a pump or a syringe to speed up the elution.

    • If necessary, you can gradually increase the polarity of your mobile phase during the elution (gradient elution) to elute more strongly retained compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and evaporate the solvent to obtain your purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC TLC Method Development Column_Prep Column Preparation TLC->Column_Prep Select Stationary/Mobile Phase Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: A typical workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_issues Common Issues start Start Purification tlc Run TLC start->tlc column Run Column Chromatography tlc->column Good Separation troubleshoot Troubleshooting Needed tlc->troubleshoot Poor Separation analyze Analyze Fractions by TLC column->analyze pure Pure Product analyze->pure Good Separation analyze->troubleshoot Poor Separation streaking Peak Tailing/ Streaking troubleshoot->streaking If Tailing poor_sep Poor Separation troubleshoot->poor_sep If Overlapping no_elution No Elution troubleshoot->no_elution If No Movement

Caption: A decision tree for troubleshooting common issues in chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-5-methylbenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 4-Chloro-5-methylbenzene-1,2-diamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent synthetic pathway involves a two-step process starting from 4-chloro-3-methyltoluene. The first step is the dinitration of the aromatic ring to yield 1-chloro-2-methyl-4,5-dinitrobenzene, followed by the reduction of the two nitro groups to form the desired diamine product.

Q2: What are the critical parameters to control during the dinitration of 4-chloro-3-methyltoluene?

A2: The critical parameters for the dinitration step are the composition of the mixed acid (ratio of nitric acid to sulfuric acid), the reaction temperature, and the reaction time. These factors significantly influence the yield and the isomeric distribution of the dinitro product. Careful control is necessary to maximize the formation of the desired 4,5-dinitro isomer and minimize the production of other isomers and over-nitrated byproducts.

Q3: What are the common methods for the reduction of the dinitro intermediate to this compound?

A3: Common methods for the reduction of the dinitro intermediate include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation is often performed using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. Chemical reduction frequently employs reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

Q4: What are the potential side reactions during the synthesis of this compound?

A4: Potential side reactions include the formation of undesired isomers during the nitration step. In the reduction step, particularly with catalytic hydrogenation, dehalogenation (loss of the chlorine atom) can be a significant side reaction. Incomplete reduction can lead to the formation of nitro-amino intermediates. With chemical reducing agents like SnCl₂, the work-up can be challenging due to the formation of tin salts.

Q5: How can I purify the final product, this compound?

A5: Purification of this compound typically involves several steps. After the reaction, a work-up procedure is necessary to remove the catalyst (for catalytic hydrogenation) or metal salts (for chemical reduction). This is often followed by extraction with an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to remove any remaining impurities and isomers.

Troubleshooting Guides

Issue 1: Low Yield in the Dinitration of 4-chloro-3-methyltoluene
Potential Cause Suggested Solution
Incorrect Mixed Acid Composition The ratio of sulfuric acid to nitric acid is crucial. A higher concentration of sulfuric acid generally promotes the formation of the nitronium ion (NO₂⁺), the active nitrating species. Start with a well-established ratio from literature for similar substrates and optimize from there.
Suboptimal Reaction Temperature Nitration is an exothermic reaction. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If the temperature is too high, it can lead to the formation of undesired isomers and oxidized byproducts. A typical temperature range to explore is 0-25 °C.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion. Insufficient reaction time will result in a low yield of the dinitro product.
Formation of Mononitrated Byproducts If the reaction is not driven to completion, significant amounts of mononitrated species will remain. Consider increasing the amount of nitrating agent or extending the reaction time.
Issue 2: Low Yield and Impurities in the Reduction of 1-chloro-2-methyl-4,5-dinitrobenzene
Potential Cause Suggested Solution
Catalyst Inactivation (Catalytic Hydrogenation) The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents. The catalyst may also lose activity over time; consider using fresh catalyst.
Dehalogenation Side Reaction (Catalytic Hydrogenation) The loss of the chlorine atom is a common side reaction. To minimize dehalogenation, consider using a less reactive catalyst, lowering the hydrogen pressure, or reducing the reaction temperature. The addition of a catalyst modifier can sometimes suppress dehalogenation.
Incomplete Reduction Incomplete reduction leads to the presence of nitro-amino intermediates. This can be addressed by increasing the catalyst loading, hydrogen pressure, or reaction time in catalytic hydrogenation. For chemical reduction (e.g., SnCl₂/HCl), ensure a sufficient stoichiometric amount of the reducing agent is used.
Difficult Work-up (SnCl₂ Reduction) The work-up of SnCl₂ reductions can be problematic due to the formation of tin hydroxides upon basification. To address this, after the reaction, the mixture can be made strongly basic (pH > 12) with concentrated NaOH to dissolve the tin salts as stannates.[1] Alternatively, filtering the reaction mixture through celite after neutralization can help remove the tin precipitates.[1]
Oxidation of the Diamine Product Aromatic diamines can be sensitive to air oxidation, leading to colored impurities. It is advisable to perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) and to store the final product protected from light and air.

Experimental Protocols

Protocol 1: Dinitration of 4-chloro-3-methyltoluene

This protocol is a representative procedure and may require optimization.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (98%) and fuming nitric acid (95%) to 0-5 °C in an ice-salt bath. The molar ratio of nitric acid to the substrate should be at least 2.2:1.

  • Addition of Substrate: Slowly add 4-chloro-3-methyltoluene to the cold mixed acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20-25 °C) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid dinitro product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Reduction of 1-chloro-2-methyl-4,5-dinitrobenzene via Catalytic Hydrogenation

This protocol is a representative procedure and may require optimization.

  • Preparation: To a hydrogenation vessel, add 1-chloro-2-methyl-4,5-dinitrobenzene and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) to the mixture (typically 1-5 mol% of the substrate).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm). Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation and Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Protocol 3: Reduction of 1-chloro-2-methyl-4,5-dinitrobenzene using Tin(II) Chloride

This protocol is a representative procedure and may require optimization.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-methyl-4,5-dinitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution (typically 3-5 equivalents per nitro group).

  • Reaction: If using an acidic medium, add concentrated hydrochloric acid and heat the mixture to reflux. If a non-acidic medium is preferred, the reaction can be carried out in ethanol at reflux.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 12) to dissolve the tin salts.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Mixed Acid Composition on Isomer Distribution in Toluene Nitration (Illustrative)

H₂SO₄ (wt%) HNO₃ (wt%) H₂O (wt%) ortho-Nitrotoluene (%) meta-Nitrotoluene (%) para-Nitrotoluene (%)
60301058438
65251060337
70201062236

Note: This table provides illustrative data for toluene nitration to demonstrate the effect of acid composition on isomer distribution. The actual distribution for 4-chloro-3-methyltoluene may vary.

Table 2: Comparison of Reduction Methods for Aromatic Nitro Compounds

Method Reagent/Catalyst Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ / Pd/C1-4 atm H₂, Room Temp - 50°C, Ethanol/MethanolHigh yield, clean reaction, easy catalyst removal.Potential for dehalogenation, requires specialized equipment.
Chemical Reduction SnCl₂ / HClReflux in Ethanol/HClGood for substrates with functional groups sensitive to hydrogenation.Difficult work-up due to tin salt precipitation, stoichiometric waste.
Transfer Hydrogenation Hydrazine / Pd/CReflux in EthanolAvoids the use of high-pressure hydrogen gas, often faster.Hydrazine is toxic and requires careful handling.

Mandatory Visualizations

Experimental_Workflow cluster_nitration Step 1: Dinitration cluster_reduction Step 2: Reduction cluster_purification Purification start 4-chloro-3-methyltoluene nitration Dinitration Reaction start->nitration mixed_acid Mixed Acid (HNO3/H2SO4) mixed_acid->nitration workup1 Quench on Ice & Filtration nitration->workup1 dinitro_product 1-chloro-2-methyl-4,5-dinitrobenzene workup1->dinitro_product reduction Reduction Reaction dinitro_product->reduction reducing_agent Reducing Agent (e.g., H2/Pd-C or SnCl2/HCl) reducing_agent->reduction workup2 Catalyst/Salt Removal & Extraction reduction->workup2 final_product 4-Chloro-5-methylbenzene- 1,2-diamine workup2->final_product purification Recrystallization or Column Chromatography final_product->purification pure_product Pure Product purification->pure_product

References

preventing oxidation of 4-Chloro-5-methylbenzene-1,2-diamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 4-Chloro-5-methylbenzene-1,2-diamine to prevent oxidation, along with troubleshooting advice and analytical protocols for purity assessment.

Frequently Asked Questions (FAQs)

Q1: My previously light-colored solid this compound has turned yellow or brown upon storage. What is the cause?

A1: Discoloration of this compound is a common indicator of oxidation. Aromatic diamines are susceptible to air oxidation, a process that can be accelerated by exposure to light and elevated temperatures.[1] The color change is typically due to the formation of colored oxidation byproducts.

Q2: Can I still use the discolored reagent in my experiment?

A2: The suitability of using discolored this compound depends on the sensitivity of your application. The presence of oxidation impurities may interfere with your reaction, leading to lower yields, unexpected side products, or complete reaction failure. For applications requiring high purity, it is recommended to use a fresh, unoxidized lot of the reagent or to purify the discolored material.

Q3: What are the ideal storage conditions to prevent the oxidation of this compound?

A3: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container. The container should be kept in a cool, dark, and dry place. Refrigeration is often recommended for long-term storage.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its potential degradation products, allowing for quantitative analysis of its purity.

Troubleshooting Guide: Oxidation of this compound

This guide provides a systematic approach to identifying and resolving issues related to the oxidation of this compound.

Problem: Visual Discoloration of the Solid Compound

Possible Causes:

  • Exposure to air (oxygen).

  • Exposure to light.

  • Storage at elevated temperatures.

  • Improperly sealed container.

Solutions:

  • Assess the Extent of Discoloration: A slight change in color may indicate minimal oxidation, while a significant darkening suggests more extensive degradation.

  • Purity Analysis: Perform an HPLC analysis to quantify the purity of the material and identify the percentage of impurities.

  • Purification (for critical applications): If the purity is compromised but the compound is still largely intact, consider recrystallization to remove colored impurities. This should be performed under an inert atmosphere.

  • Review Storage Practices: Ensure that the compound is stored according to the recommended conditions (see FAQs). Use opaque, well-sealed containers and purge with an inert gas before sealing.

Problem: Inconsistent or Poor Experimental Results

Possible Cause:

  • Use of oxidized this compound, where impurities are interfering with the reaction.

Solutions:

  • Verify Reagent Purity: Analyze the purity of the this compound lot used in the experiment via HPLC.

  • Use a Fresh Batch: Repeat the experiment with a new, unoxidized batch of the reagent to confirm if the issue is related to reagent quality.

  • Optimize Reaction Conditions: If the reagent is confirmed to be pure, other experimental parameters may need optimization.

Data Presentation

The following table provides illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability under various stress conditions. This data is for example purposes only and may not represent actual experimental results.

Stress ConditionDurationPurity of this compound (%)Appearance
Control (Ideal Storage) 30 days>99.5%Off-white crystalline solid
Ambient Air & Light 30 days92.1%Yellow to light brown solid
Elevated Temperature (40°C) 30 days95.8%Light yellow solid
High Humidity (75% RH) 30 days98.2%Clumpy, off-white solid
UV Light Exposure 24 hours89.5%Brownish solid

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards of appropriate concentrations (e.g., 100 µg/mL).

  • Sample Solution Preparation:

    • Prepare a sample solution of your this compound at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient elution may be necessary to separate all impurities. A starting point could be:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Gradient to 5% A, 95% B

      • 15-17 min: Hold at 5% A, 95% B

      • 17-18 min: Return to 95% A, 5% B

      • 18-25 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Troubleshooting Workflow for this compound Storage

Troubleshooting_Workflow Troubleshooting Oxidation of this compound start Start: Stored 4-Chloro-5- methylbenzene-1,2-diamine observe Observe Compound: Discoloration or poor experimental results? start->observe no_issue No Issue: Proceed with experiment observe->no_issue No issue Issue Identified observe->issue Yes end End no_issue->end analyze Perform HPLC Purity Analysis issue->analyze purity_check Purity > 98%? analyze->purity_check use_as_is Use with caution for non-critical applications purity_check->use_as_is Yes purify Purify by Recrystallization under Inert Atmosphere purity_check->purify No, but >90% discard Discard and use a fresh batch purity_check->discard No, <90% use_as_is->end review_storage Review and Correct Storage Procedures: - Inert Atmosphere - Tightly Sealed - Cool, Dark, Dry purify->review_storage discard->review_storage review_storage->end

Caption: Troubleshooting workflow for addressing potential oxidation of stored this compound.

Oxidation Pathway of Aromatic Diamines

Oxidation_Pathway General Oxidation Pathway of Aromatic Diamines AromaticDiamine Aromatic Diamine (e.g., this compound) OxidationProducts Oxidized Products (Colored Impurities) AromaticDiamine->OxidationProducts Oxidation OxidizingAgents Oxidizing Agents (Air, Light, Heat) OxidizingAgents->OxidationProducts Polymerization Polymerization/ Condensation Products OxidationProducts->Polymerization Further Reactions

Caption: Generalized pathway for the oxidation of aromatic diamines leading to the formation of colored impurities.

References

common impurities in commercial 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 4-Chloro-5-methylbenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound?

A1: While the exact impurity profile can vary between suppliers and batches, the most common impurities are typically related to the synthetic route. A plausible synthesis method is the reduction of 4-chloro-5-methyl-1,2-dinitrobenzene. Based on this, likely impurities include:

  • Unreacted Starting Material: 4-chloro-5-methyl-1,2-dinitrobenzene.

  • Partially Reduced Intermediates: Such as 2-amino-4-chloro-5-methyl-1-nitrobenzene and 1-amino-4-chloro-5-methyl-2-nitrobenzene.

  • Isomeric Impurities: If the initial nitration of the precursor was not perfectly regioselective, other isomers of the dinitro starting material could be present, leading to isomeric diamine impurities.

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Heavy Metals: Catalysts used in the reduction step (e.g., Palladium, Platinum, Nickel).

Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact reaction outcomes. For example:

  • Unreacted dinitro starting material can lead to undesired side reactions under your reaction conditions.

  • Partially reduced nitro-amino compounds can have different reactivity compared to the diamine, leading to the formation of unexpected byproducts.

  • Isomeric impurities may react to form isomeric products that are difficult to separate from your target molecule.

  • Residual heavy metals from the synthesis could interfere with or poison catalysts used in your subsequent reactions.

We recommend verifying the purity of your this compound batch before use, especially for sensitive applications.

Q3: How can I assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for assessing the purity of aromatic amines like this compound. Other useful techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): for volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: for structural confirmation and identification of major impurities.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): for quantifying residual heavy metals.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH.2. Column overload.3. Strong interaction of the amine with residual silanols on the stationary phase.1. Adjust the mobile phase pH with a suitable buffer (e.g., ammonium formate or triethylamine) to ensure the diamine is in a single protonation state.2. Reduce the sample concentration or injection volume.3. Use a column with end-capping or a base-deactivated stationary phase.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.2. Temperature variations.3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a constant temperature.3. Replace the column if it has been used extensively or with harsh mobile phases.
Ghost Peaks 1. Contamination in the mobile phase or system.2. Carryover from a previous injection.1. Use fresh, high-purity solvents and additives.2. Implement a needle wash step in your autosampler method. Inject a blank (mobile phase) to confirm the source of the ghost peaks.
Poor Resolution of Impurity Peaks 1. Suboptimal mobile phase composition or gradient.2. Inappropriate column chemistry.1. Optimize the gradient profile (e.g., a shallower gradient).2. Try a different organic modifier (e.g., methanol instead of acetonitrile).3. Test a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase).

Quantitative Data Summary

The following table summarizes potential impurities and their hypothetical levels in a commercial batch of this compound. Note: These are illustrative values and actual levels will vary.

Impurity Potential Source Typical Specification (Area % by HPLC)
4-chloro-5-methyl-1,2-dinitrobenzeneUnreacted starting material≤ 0.1%
2-amino-4-chloro-5-methyl-1-nitrobenzenePartially reduced intermediate≤ 0.5%
1-amino-4-chloro-5-methyl-2-nitrobenzenePartially reduced intermediate≤ 0.5%
Isomeric DiaminesImpure starting material≤ 0.2%
Any other individual unknown impuritySide reactions, degradation≤ 0.1%
Total Impurities ≤ 1.0%

Experimental Protocols

Protocol: Purity Determination of this compound by HPLC

1. Objective:

To determine the purity of a sample of this compound and to identify and quantify potential impurities using High-Performance Liquid Chromatography with UV detection.

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by PDA analysis)

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak and each impurity peak.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Visualizations

Troubleshooting Workflow for Impurity Analysis start Start: Unexpected Experimental Result check_purity Is the purity of this compound confirmed? start->check_purity run_hplc Perform HPLC analysis check_purity->run_hplc No investigate_other Investigate other experimental parameters (e.g., reagents, conditions) check_purity->investigate_other Yes purity_ok Purity meets specification? run_hplc->purity_ok purity_ok->investigate_other Yes identify_impurities Identify and quantify impurities purity_ok->identify_impurities No end End: Problem Resolved investigate_other->end assess_impact Assess the potential impact of identified impurities on the reaction identify_impurities->assess_impact purify_reagent Purify the diamine or obtain a higher purity batch assess_impact->purify_reagent purify_reagent->end

Caption: Troubleshooting workflow for addressing experimental issues potentially caused by impurities.

Inferred Synthetic Pathway and Potential Impurities start_material 4-Chloro-5-methyl-1,2-dinitrobenzene (Starting Material) reduction Reduction (e.g., H2/Pd, Sn/HCl) start_material->reduction unreacted Unreacted Starting Material (Potential Impurity) start_material->unreacted intermediate Nitro-amino intermediates (Potential Impurities) reduction->intermediate Incomplete Reaction product This compound (Final Product) reduction->product intermediate->reduction

Caption: Inferred synthesis of the target compound and the origin of potential impurities.

Technical Support Center: Regioselective Synthesis of 4-Chloro-5-methylbenzene-1,2-diamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 4-Chloro-5-methylbenzene-1,2-diamine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic sequence. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process starting from 4-chloro-3-methylaniline. The first step is the regioselective nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine. To control the regioselectivity of the nitration and prevent oxidation of the starting material, the amino group of 4-chloro-3-methylaniline is typically protected as an acetamide before nitration.

Q2: What are the main challenges in the regioselective synthesis of this compound?

A2: The primary challenges are:

  • Controlling Regioselectivity during Nitration: The directing effects of the chloro, methyl, and acetamido groups can lead to the formation of multiple nitro isomers. Achieving a high yield of the desired 4-chloro-5-methyl-2-nitroaniline precursor is critical.

  • Preventing Side Reactions: Over-nitration to form dinitro compounds or oxidation of the aniline starting material can occur if reaction conditions are not carefully controlled.

  • Efficient Reduction of the Nitro Group: While several methods exist, ensuring complete reduction without affecting the chloro substituent is important.

  • Separation of Isomers: If the nitration step is not perfectly regioselective, the final product will be a mixture of diamine isomers, which can be challenging to separate due to their similar physical properties.

Q3: How do the substituents on the starting material (4-chloro-3-methylaniline) influence the regioselectivity of nitration?

A3: The directing effects of the substituents on the N-acetyl-4-chloro-3-methylaniline ring are as follows:

  • Acetamido group (-NHCOCH₃): This is a moderately activating ortho-, para-director.

  • Methyl group (-CH₃): This is a weakly activating ortho-, para-director.

  • Chloro group (-Cl): This is a deactivating ortho-, para-director.

The positions ortho and para to the powerful acetamido group are most activated. However, steric hindrance from the acetyl group can favor substitution at the para position. The interplay of these electronic and steric effects determines the final isomer distribution.

Q4: What are the best methods for reducing the nitro group to an amine in this synthesis?

A4: Several effective methods can be employed for the reduction of the nitro group:

  • Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. It generally proceeds with high yield and minimal side products.

  • Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂), in an acidic medium (e.g., HCl). This method is robust but may require a more involved workup to remove metal salts.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst (e.g., Pd/C). It avoids the need for a pressurized hydrogen gas setup.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Nitration Step

Issue: Formation of a mixture of nitro isomers, with significant amounts of undesired products.

Potential Cause Troubleshooting Strategy
Incorrect Nitrating Agent or Conditions The choice of nitrating agent and reaction temperature significantly impacts regioselectivity. A standard mixture of nitric acid and sulfuric acid is commonly used.
Sub-optimal Reaction Temperature Lowering the reaction temperature (e.g., to 0-5 °C) can increase selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.
Inadequate Protection of the Amino Group If the amino group is not fully acetylated, the free amine can be protonated in the acidic nitrating mixture, forming an -NH₃⁺ group, which is a meta-director, leading to undesired isomers. Ensure complete acetylation before proceeding.

Quantitative Data on Isomer Distribution in Nitration of Related Compounds

The following table provides expected isomer distributions for the nitration of chlorotoluenes, which can serve as a guide for understanding the directing effects. Note that the presence of the acetamido group in the actual substrate will further influence these ratios.

Substrate Nitrating Agent Isomer Distribution (%) Reference
p-ChlorotolueneMixed Acid (HNO₃/H₂SO₄)4-chloro-2-nitrotoluene (53-62.5%), 4-chloro-3-nitrotoluene (37.5-47%)[1]
o-ChlorotolueneMixed Acid (HNO₃/H₂SO₄)A complex mixture of isomers is expected due to competing directing effects.[2]
m-ChlorotolueneMixed Acid (HNO₃/H₂SO₄)The primary products are 3-chloro-2-nitrotoluene, 3-chloro-4-nitrotoluene, and 3-chloro-6-nitrotoluene.[2]
Problem 2: Low Yield or Incomplete Reduction of the Nitro Group

Issue: The conversion of the nitro intermediate to the desired diamine is inefficient.

Potential Cause Troubleshooting Strategy
Catalyst Inactivity (Catalytic Hydrogenation) The catalyst (e.g., Pd/C) may be old or poisoned. Use fresh, high-quality catalyst. Ensure the reaction system is free of catalyst poisons like sulfur compounds.
Insufficient Reducing Agent (Metal/Acid) Ensure a sufficient molar excess of the metal (e.g., iron powder) and acid is used to drive the reaction to completion.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.
Product Oxidation o-Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities and reduced yield.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure of the final product to air.
Problem 3: Difficulty in Separating Diamine Isomers

Issue: The final product is a mixture of this compound and its isomers that are difficult to separate.

Separation Technique Troubleshooting Strategy
Fractional Crystallization The different isomers may have slightly different solubilities in various solvents. A careful screening of solvents and solvent mixtures at different temperatures may allow for the selective crystallization of the desired isomer.
Column Chromatography While challenging due to similar polarities, optimization of the stationary phase (e.g., silica gel, alumina) and eluent system can achieve separation. Gradient elution may be more effective than isocratic elution.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[4] Method development, including varying the mobile phase composition, pH, and using different column chemistries (e.g., phenyl-hexyl), may be necessary to achieve baseline separation.
Gas Chromatography (GC) For analytical scale separation and purity assessment, GC can be effective. A non-polar or medium-polarity column is typically used. Derivatization of the amines may be necessary to improve volatility and peak shape.[5]

Experimental Protocols

Protocol 1: Synthesis of N-(4-chloro-3-methylphenyl)acetamide (Amine Protection)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylaniline (1 mole equivalent) in glacial acetic acid.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 mole equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain N-(4-chloro-3-methylphenyl)acetamide.

Protocol 2: Regioselective Nitration of N-(4-chloro-3-methylphenyl)acetamide
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N-(4-chloro-3-methylphenyl)acetamide (1 mole equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 mole equivalents) and concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the solution of the acetanilide, maintaining the reaction temperature below 10 °C.

  • Reaction: Stir the mixture at 0-10 °C for 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry to obtain the crude nitro-acetanilide intermediate.

Protocol 3: Hydrolysis of the Acetamido Group
  • Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the crude nitro-acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry to yield the crude 4-chloro-5-methyl-2-nitroaniline.

Protocol 4: Reduction of 4-chloro-5-methyl-2-nitroaniline to this compound (Catalytic Hydrogenation)
  • Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-5-methyl-2-nitroaniline (1 mole equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Visualizations

Synthetic_Workflow start 4-Chloro-3-methylaniline protection Amine Protection (Acetylation) start->protection Acetic Anhydride nitration Regioselective Nitration protection->nitration HNO3 / H2SO4 hydrolysis Hydrolysis nitration->hydrolysis Acid/Base reduction Nitro Group Reduction hydrolysis->reduction e.g., H2, Pd/C purification Purification (Crystallization/Chromatography) reduction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Nitration issue Poor Regioselectivity in Nitration cause1 Incorrect Nitrating Agent/Conditions issue->cause1 cause2 Sub-optimal Temperature issue->cause2 cause3 Incomplete Amine Protection issue->cause3 solution1 Use standard mixed acid (HNO3/H2SO4) cause1->solution1 solution2 Lower reaction temperature (0-5 °C) cause2->solution2 solution3 Ensure complete acetylation before nitration cause3->solution3

Caption: Troubleshooting logic for poor regioselectivity in nitration.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts for reactions involving 4-Chloro-5-methylbenzene-1,2-diamine. It includes frequently asked questions, troubleshooting advice, comparative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

This compound is a substituted o-phenylenediamine primarily used as a precursor for the synthesis of benzimidazole derivatives.[1][2][3] Benzimidazoles are a critical class of heterocyclic compounds in medicinal chemistry, possessing a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[4]

Q2: What are the most common types of reactions and corresponding catalysts used with this diamine?

The most common reaction is the cyclocondensation with aldehydes or carboxylic acids to form 2-substituted benzimidazoles. A variety of catalysts can be employed for this transformation, including:

  • Metal-based Catalysts: Copper (Cu₂O, CuCl) and iron-based (nano-Fe₂O₃) catalysts are frequently used.[4][5] Cobalt nanocomposites have also been shown to be effective.[4]

  • Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) is an efficient catalyst, particularly under solvent-free conditions.[4]

  • "Green" and Heterogeneous Catalysts: For easier separation and improved sustainability, options like nano-Fe₂O₃ in aqueous media or recyclable cobalt nanocomposites are excellent choices.[4]

  • Lewis Acids: Lanthanum chloride (LaCl₃) has been used to catalyze the one-pot synthesis of benzimidazoles in good yields.[1]

Q3: How do I select the optimal catalyst for my specific synthesis?

The ideal catalyst depends on several factors:

  • Substrate Scope: The nature of the second reactant (e.g., an aliphatic vs. an aromatic aldehyde) can influence catalyst choice. Some catalysts show broader substrate compatibility.

  • Reaction Conditions: Consider your desired reaction temperature, solvent, and time. For instance, p-TsOH can be used in solvent-free grinding conditions for short reaction times.[4]

  • Functional Group Tolerance: If your aldehyde or the diamine has sensitive functional groups, a milder, more selective catalyst system (e.g., certain copper or iron catalysts) is preferable.[5]

  • Scalability and Purification: For larger-scale synthesis, a heterogeneous catalyst that can be easily filtered and potentially reused is advantageous.[4]

Troubleshooting Guide

Problem: Low or no yield of the desired benzimidazole product.

  • Possible Cause: The chosen catalyst may be inefficient for your specific substrates.

    • Solution: Screen a different class of catalyst. If you are using an acid catalyst, consider trying a metal-based catalyst like a copper or iron compound, or vice versa.

  • Possible Cause: The reaction conditions are not optimal.

    • Solution: Systematically vary the temperature, solvent, and reaction time. The condensation of o-phenylenediamines with aldehydes can sometimes be performed efficiently at room temperature or with gentle heating (80-90 °C).[1][2][3]

  • Possible Cause: The this compound starting material may have degraded.

    • Solution: O-phenylenediamines can be sensitive to air and light. Ensure the purity of your starting material and consider storing it under an inert atmosphere (e.g., nitrogen or argon).

Problem: Significant formation of side products.

  • Possible Cause: The reaction conditions are too harsh, leading to decomposition or side reactions.

    • Solution: Attempt the reaction at a lower temperature or for a shorter duration. Employing a milder catalyst system can also improve selectivity.

  • Possible Cause: The aldehyde is self-condensing or undergoing unwanted reactions.

    • Solution: Choose a catalyst known for high selectivity in benzimidazole synthesis. Aerobic oxidation conditions with certain catalysts can be very effective and mild.[4]

Problem: Difficulty in separating the catalyst from the product.

  • Possible Cause: Use of a homogeneous catalyst (e.g., p-TsOH, LaCl₃).

    • Solution: Switch to a heterogeneous catalyst. For example, nano-Fe₂O₃ or a cobalt nanocomposite can be removed by simple filtration and often recycled for subsequent runs.[4]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various catalytic systems reported for the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes, which can be adapted for this compound.

Catalyst SystemCo-reactantSolventTemperature (°C)TimeYield (%)Key Advantages
nano-Fe₂O₃ (10 mol%) [4]Aromatic AldehydesWaterReflux1-2 hHighAqueous medium, catalyst recyclability.[4]
CoOₓ@NC-800 [4]Aromatic AldehydesToluene11012 hHighBroad substrate scope, catalyst is recyclable.[4]
p-Toluenesulfonic acid [4]Aromatic AldehydesSolvent-freeGrinding, RT5-10 minHighShort reaction time, high efficiency, no solvent.[4]
Ammonium Chloride (NH₄Cl) [2]AldehydesEthanol80-90Not specifiedGoodEco-friendly and feasible catalyst system.[2]
Lanthanum Chloride (LaCl₃) [1]Aromatic AldehydesAcetonitrileReflux2-4 h85-95One-pot synthesis with high yields.[1]
Copper(I) Chloride (CuCl) [5]AldehydesDMSO12012 hGoodTolerates many functional groups.[5]

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-5-chloro-6-methyl-1H-benzimidazole

This protocol is a generalized procedure based on common methods for the condensation of o-phenylenediamines with aldehydes.[4]

Materials:

  • This compound (1.0 equiv)

  • Substituted Aldehyde (1.0 - 1.2 equiv)

  • Catalyst (e.g., nano-Fe₂O₃, 10 mol%)

  • Solvent (e.g., Ethanol or Water)

Procedure:

  • To a round-bottom flask, add this compound and the selected solvent.

  • Add the substituted aldehyde to the mixture.

  • Add the catalyst to the reaction mixture with stirring.

  • Attach a condenser and heat the mixture to the desired temperature (e.g., reflux) for the required time (typically 1-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup (for heterogeneous catalyst): If a solid catalyst like nano-Fe₂O₃ was used, filter the hot reaction mixture to remove the catalyst. Wash the catalyst with a small amount of hot solvent.

  • Workup (for homogeneous catalyst): If a soluble catalyst was used, proceed to solvent removal.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure benzimidazole derivative.

Visualizations

Catalyst_Selection_Workflow A Define Reaction Substrates (Diamine + Aldehyde) B Literature Search for Candidate Catalysts A->B C Screen Catalysts (Vary Catalyst Type) B->C D Analyze Results (Yield, Purity, Time) C->D E Select Best Catalyst D->E F Optimize Reaction Conditions (Temp, Solvent, Concentration) E->F G Final Protocol F->G

Caption: Workflow for Catalyst Selection and Optimization.

Benzimidazole_Synthesis cluster_reactants Reactants cluster_products Product Diamine 4-Chloro-5-methyl- benzene-1,2-diamine Intermediate Schiff Base Intermediate (Dihydrobenzimidazole) Diamine->Intermediate + Catalyst - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate + Catalyst - H₂O Product 2-R-5-Chloro-6-methyl- 1H-benzimidazole Intermediate->Product Oxidative Dehydrogenation

Caption: General Reaction Pathway for Benzimidazole Formation.

References

Technical Support Center: Synthesis of 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-methylbenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro-substituted precursor, 4-chloro-5-methyl-2-nitroaniline. This reduction is typically achieved using a metal catalyst in an acidic medium.

Q2: What are the most common reducing agents for this transformation?

Commonly used reducing agents for the conversion of nitroanilines to phenylenediamines include tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or iron (Fe) powder in acidic conditions.[1] Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is another option, although it may sometimes lead to complex product mixtures.

Q3: What are the potential byproducts in this synthesis?

Potential byproducts can arise from incomplete reduction, side reactions, or impurities in the starting material. These may include:

  • Incompletely reduced intermediates: Such as nitroso or hydroxylamine derivatives.

  • Over-reduction products: Although less common for aromatic amines, harsh conditions could potentially affect other functional groups.

  • Azo or azoxy compounds: These can form through the condensation of partially reduced nitro intermediates.

  • Dehalogenated products: Loss of the chlorine atom can occur under certain catalytic hydrogenation conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting nitroaniline and the appearance of the more polar diamine product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound.

Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC. - Ensure the reaction temperature is optimal for the chosen reducing agent. - Increase the molar equivalent of the reducing agent.
Degradation of Product - Avoid excessive heating, as aromatic diamines can be sensitive to high temperatures and oxidation. - Ensure a proper workup procedure to neutralize any excess acid and remove metal salts promptly.
Suboptimal Reducing Agent - If using SnCl₂, ensure it is of high quality. Anhydrous SnCl₂ can also be effective.[2] - If using iron, ensure it is finely powdered and activated (e.g., by washing with dilute acid).
Poor Quality Starting Material - Ensure the purity of the 4-chloro-5-methyl-2-nitroaniline starting material. Impurities can interfere with the reaction.

Problem 2: Difficulty in isolating the product from the reaction mixture.

Potential Cause Suggested Solution
Precipitation of Tin Salts - During the workup of SnCl₂ reductions, the addition of a base (e.g., NaOH, NaHCO₃) can cause the precipitation of tin hydroxides/oxides, which can be difficult to filter.[3] - To address this, add a strong base like concentrated NaOH solution until the tin salts redissolve as stannates (typically at pH > 12). - Alternatively, perform the reaction in ethanol, pour it into a large volume of ice water, and carefully neutralize with sodium bicarbonate. The resulting precipitate may be less problematic.
Emulsion Formation during Extraction - This can be caused by finely divided solids (like tin salts) or the amphiphilic nature of the product. - Add a saturated brine solution to the aqueous layer to "break" the emulsion. - Filter the entire mixture through a pad of Celite to remove fine solids before extraction.
Product is Water-Soluble as a Salt - After the reaction in acidic media, the product exists as a hydrochloride salt, which may have some water solubility. - Ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the amine groups and increase the product's solubility in the organic extraction solvent.

Problem 3: The isolated product is impure.

Potential Cause Suggested Solution
Presence of Unreacted Starting Material - Improve the reaction conditions to drive the reaction to completion (see Problem 1). - Purify the crude product using column chromatography on silica gel.
Formation of Colored Byproducts (e.g., Azo compounds) - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. - Maintain the recommended reaction temperature; higher temperatures can promote side reactions.
Contamination with Metal Residues - Thoroughly wash the organic extracts with water and brine during the workup. - If significant metal contamination is suspected, consider washing the organic layer with a chelating agent solution like EDTA.

Experimental Protocols

Synthesis of this compound via Iron Reduction

This protocol is adapted from a similar synthesis and should be optimized for the specific substrate.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder (3-5 equivalents) and a solution of ammonium chloride in water. Heat the mixture to reflux with vigorous stirring.

  • Addition of Starting Material: Dissolve 4-chloro-5-methyl-2-nitroaniline (1 equivalent) in ethanol or a mixture of ethanol and water. Add this solution dropwise to the refluxing iron suspension.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. This typically takes 2-4 hours.

  • Workup: Once the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous solution can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Analytical Methods

Table 1: Typical HPLC Method for Byproduct Analysis

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Typical GC-MS Method for Byproduct Analysis

Parameter Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 °C
Oven Program Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C)
MS Detector Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Visualizations

Synthesis_Pathway Start 4-Chloro-5-methyl-2-nitroaniline Product This compound Start->Product Reduction Reagents Fe / NH4Cl (aq) or SnCl2 / HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Reaction Perform Reduction Reaction Start->Reaction Monitor Monitor by TLC/HPLC Reaction->Monitor Complete Is Reaction Complete? Monitor->Complete Workup Perform Workup Complete->Workup Yes Troubleshoot Troubleshoot Reaction (See Guide) Complete->Troubleshoot No Analyze Analyze Purity (HPLC/GC-MS) Workup->Analyze Pure Is Product Pure? Analyze->Pure Purify Purify Product (Recrystallization/ Chromatography) Pure->Purify No End Pure Product Obtained Pure->End Yes Purify->End Troubleshoot->Reaction

Caption: Experimental and troubleshooting workflow.

References

Validation & Comparative

Comparative Analysis of Synthetic Methods for 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block

4-Chloro-5-methylbenzene-1,2-diamine is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its strategic substitution pattern makes the efficiency and scalability of its preparation a critical consideration for researchers. This guide provides a comparative analysis of two primary synthetic routes to this diamine, offering detailed experimental protocols and quantitative data to inform methodology selection.

Method 1: Multi-step Synthesis from 4-Chloro-3-methylaniline

A common and logical approach to the synthesis of this compound begins with the commercially available 4-chloro-3-methylaniline. This multi-step process involves the protection of the amino group, followed by regioselective nitration and subsequent reduction.

Logical Workflow for Method 1

A 4-Chloro-3-methylaniline B Acetylation (Protection) A->B Acetic Anhydride C N-(4-chloro-3-methylphenyl)acetamide B->C D Nitration C->D Fe(NO3)3·9H2O, NHPI E N-(4-chloro-5-methyl-2-nitrophenyl)acetamide D->E F Hydrolysis (Deprotection) E->F Acid/Base G 4-Chloro-5-methyl-2-nitroaniline F->G H Reduction G->H Pd/C, H2 I This compound H->I

Caption: Synthetic pathway from 4-chloro-3-methylaniline.

Experimental Protocols for Method 1

Step 1: Acetylation of 4-Chloro-3-methylaniline

In a round-bottom flask, 4-chloro-3-methylaniline (1 equivalent) is dissolved in dichloromethane. Acetic anhydride (1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC). The mixture is then washed with a saturated solution of sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield N-(4-chloro-3-methylphenyl)acetamide.[1]

Step 2: Nitration of N-(4-chloro-3-methylphenyl)acetamide

To a solution of N-(4-chloro-3-methylphenyl)acetamide (1 equivalent) and N-hydroxyphthalimide (NHPI, 0.2 equivalents) in a 10:1 mixture of 1,2-dichloroethane (DCE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O, 1.5 equivalents) is added. The mixture is stirred at 50°C for 10 hours.[1] After completion, the reaction is quenched with aqueous sodium chloride, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give N-(4-chloro-5-methyl-2-nitrophenyl)acetamide. A similar reaction with N-phenylacetamide as the substrate yielded the ortho-nitro product in 60% yield.[1]

Step 3: Hydrolysis of N-(4-chloro-5-methyl-2-nitrophenyl)acetamide

The acetyl group is removed by acid or base hydrolysis. For example, the acetamide can be refluxed in a mixture of ethanol and concentrated hydrochloric acid until TLC indicates the complete consumption of the starting material. After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the free amine, 4-chloro-5-methyl-2-nitroaniline.

Step 4: Reduction of 4-Chloro-5-methyl-2-nitroaniline

The nitroaniline derivative is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, with vigorous stirring overnight.[2] The catalyst is subsequently removed by filtration through celite, and the solvent is evaporated to yield the final product, this compound.

Method 2: Synthesis from 2-Chloro-5-nitrotoluene

An alternative approach starts from 2-chloro-5-nitrotoluene, which can be synthesized via the catalytic chlorination of m-nitrotoluene.[3] This route involves amination followed by reduction of the nitro group.

Logical Workflow for Method 2

A m-Nitrotoluene B Catalytic Chlorination A->B Cl2, Catalyst C 2-Chloro-5-nitrotoluene B->C D Amination C->D Aqueous NH3 E 2-Amino-5-nitrotoluene D->E F Nitration E->F Nitrating Agent G 4-Chloro-5-methyl-2-nitroaniline F->G H Reduction G->H Reducing Agent I This compound H->I

Caption: Synthetic pathway from 2-chloro-5-nitrotoluene.

Experimental Protocols for Method 2

Step 1: Synthesis of 2-Chloro-5-nitrotoluene

m-Nitrotoluene is subjected to catalytic chlorination using chlorine gas in the presence of a transition metal catalyst or its corresponding salt. This method has been reported to achieve high conversion and selectivity for 2-chloro-5-nitrotoluene.[3]

Step 2: Amination of 2-Chloro-5-nitrotoluene

2-Chloro-5-nitrotoluene is reacted with an excess of aqueous ammonia (at least 30% by weight) at elevated temperatures (180-250°C) in a pressure reactor. This process yields 2-amino-5-nitrotoluene in high yields.[4]

Step 3: Nitration of 2-Amino-5-nitrotoluene

The nitration of 2-amino-5-nitrotoluene would be required to introduce a second nitro group. This step is challenging due to the presence of an activating amino group and a deactivating nitro group, which can lead to a mixture of products. Protection of the amino group would likely be necessary before nitration to achieve the desired regioselectivity.

Step 4: Reduction of the Dinitro Compound

The resulting dinitro compound would then be reduced to the corresponding diamine. This can be achieved using various reducing agents, such as catalytic hydrogenation with Pd/C, as described in Method 1.

Comparison of Synthetic Methods

ParameterMethod 1: From 4-Chloro-3-methylanilineMethod 2: From 2-Chloro-5-nitrotoluene
Starting Material 4-Chloro-3-methylanilinem-Nitrotoluene (precursor to 2-chloro-5-nitrotoluene)
Number of Steps 4 (Acetylation, Nitration, Hydrolysis, Reduction)4 (Chlorination, Amination, Nitration, Reduction)
Key Challenges Regioselective nitration of the acetanilide.Regioselective nitration of 2-amino-5-nitrotoluene; harsh conditions for amination.
Potential Yield Moderate to good, dependent on the efficiency of each step. The nitration step has a reported yield of 60% for a similar substrate.[1]Potentially high yield for the amination step, but the subsequent nitration is likely to be low-yielding and produce side products.
Scalability Generally scalable, with well-established procedures for each step.The high-pressure amination step may pose scalability challenges.
Reagent Toxicity Uses standard laboratory reagents.Involves chlorine gas and high-pressure ammonia.

Conclusion

Both synthetic routes present viable pathways to this compound. Method 1 , starting from 4-chloro-3-methylaniline, appears to be the more controlled and predictable approach. The protection-nitration-deprotection-reduction sequence is a classic strategy in aromatic chemistry that allows for better regiochemical control during the nitration step. While it involves four distinct steps, the reactions are generally well-understood and scalable.

Method 2 , while potentially shorter if the nitration of 2-amino-5-nitrotoluene can be optimized, presents significant challenges. The high-pressure amination step requires specialized equipment, and the subsequent nitration of a molecule with competing activating and deactivating groups is likely to result in a mixture of isomers, complicating purification and reducing the overall yield.

For researchers seeking a reliable and scalable synthesis of this compound with good purity, Method 1 is the recommended approach . Further optimization of the nitration and reduction steps could lead to an even more efficient process.

References

A Comparative Guide to the Spectral Analysis of 4-Chloro-5-methylbenzene-1,2-diamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of constitutional isomers is a fundamental requirement in chemical synthesis, drug discovery, and materials science. The positioning of substituents on an aromatic ring can drastically alter a molecule's biological activity, pharmacokinetic properties, and chemical reactivity. This guide provides an objective comparison of the spectral characteristics of 4-Chloro-5-methylbenzene-1,2-diamine and its primary isomers, offering a framework for their unambiguous differentiation using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Overview of Isomers

The isomers under consideration share the same molecular formula (C₇H₉ClN₂) and molecular weight (156.61 g/mol )[1][2]. The key to their differentiation lies in the unique electronic environments created by the specific arrangement of the chloro, methyl, and diamine groups on the benzene ring.

Isomers Profiled:

  • Compound A: this compound

  • Compound B: 4-Chloro-3-methylbenzene-1,2-diamine

  • Compound C: 3-Chloro-4-methylbenzene-1,2-diamine

  • Compound D: 5-Chloro-4-methylbenzene-1,2-diamine

Comparative Spectral Data

The following tables summarize the expected and characteristic spectral data for each isomer. The differentiation heavily relies on NMR spectroscopy, where the symmetry and electronic effects of the substituents create distinct patterns.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
IsomerAromatic Protons (δ, ppm, Splitting)-CH₃ (δ, ppm)-NH₂ (δ, ppm)Key Differentiator
A ~6.7 (s, 1H), ~6.6 (s, 1H)~2.1-2.2 (s)~3.5 (br s)Two singlets in the aromatic region due to para-protons.
B ~6.8 (d, 1H), ~6.6 (d, 1H)~2.2-2.3 (s)~3.5 (br s)Two doublets (ortho coupling) in the aromatic region.
C ~6.9 (d, 1H), ~6.7 (d, 1H)~2.2-2.3 (s)~3.5 (br s)Two doublets (ortho coupling) in the aromatic region.
D ~6.5 (s, 1H), ~6.8 (s, 1H)~2.1-2.2 (s)~3.5 (br s)Two singlets in the aromatic region due to meta-protons.

Note: Chemical shifts (δ) are approximate. s = singlet, d = doublet, br s = broad singlet. The amine protons often appear as a broad singlet and can exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
IsomerAromatic C Signals (No.)Aromatic C Range (δ, ppm)-CH₃ (δ, ppm)Key Differentiator
A 6~110-145~19-20Six unique aromatic carbon signals.
B 6~110-145~15-16Six unique aromatic carbon signals.
C 6~110-145~18-19Six unique aromatic carbon signals.
D 6~110-145~18-19Six unique aromatic carbon signals.

Note: The number of signals reflects the lack of symmetry in all listed isomers. Carbons in an aromatic ring typically absorb in the 110 to 150 ppm range[3][4]. The exact chemical shifts are sensitive to the electronic effects of all substituents.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
IsomerN-H StretchC-H (Aromatic)C=C (Aromatic)C-H (Out-of-Plane Bending)
A ~3400, ~3300~3030~1600, ~1500~870-900 (1,2,4,5-tetrasubstituted)
B ~3400, ~3300~3030~1600, ~1500~780-830 (1,2,3,4-tetrasubstituted)
C ~3400, ~3300~3030~1600, ~1500~780-830 (1,2,3,4-tetrasubstituted)
D ~3400, ~3300~3030~1600, ~1500~780-830 (1,2,3,4-tetrasubstituted)

Note: Primary amines typically show two N-H stretching bands[5]. Aromatic C-H stretches appear above 3000 cm⁻¹[6][7][8]. The C-H out-of-plane bending region (900-675 cm⁻¹) is highly diagnostic of the ring substitution pattern[6][8][9].

Table 4: Mass Spectrometry Fragmentation Data (Electron Ionization)
IsomerMolecular Ion (m/z)Key Fragments (m/z)Key Differentiator
All 156/158 (M⁺/M⁺+2)141/143 ([M-CH₃]⁺), 121 ([M-Cl]⁺)Isomers will show identical molecular ions and similar primary fragments. Differentiation requires careful analysis of fragment ion relative intensities, which may vary slightly due to steric effects influencing fragmentation pathways.

Note: The M⁺/M⁺+2 cluster in a ~3:1 ratio is characteristic of a single chlorine atom[10]. Aromatic compounds often show strong molecular ion peaks due to their stability[11].

Experimental Protocols

Reproducible and high-quality data is contingent on rigorous experimental protocols.

NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube[12].

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 512-2048 (due to low natural abundance of ¹³C)[4].

    • Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum should be collected prior to sample analysis.

Mass Spectrometry
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • GC Conditions:

    • Column: Standard non-polar column (e.g., HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[13].

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

Visualization of Analytical Workflow

The logical process for distinguishing between these isomers involves a systematic application of these analytical techniques.

Caption: Logical workflow for the spectral identification of substituted benzene-1,2-diamine isomers.

Concluding Remarks

While mass spectrometry and IR spectroscopy are crucial for confirming the molecular weight and the presence of key functional groups, they are generally insufficient for distinguishing between the constitutional isomers of this compound. The definitive identification relies on ¹H NMR spectroscopy . The splitting pattern in the aromatic region, which is directly influenced by the relative positions of the protons, serves as the most powerful diagnostic tool. For instance, the presence of two singlets versus two doublets immediately differentiates between isomers with para- or meta-protons and those with ortho-protons. ¹³C NMR can further support the assignment by confirming the number of unique carbon environments. By systematically applying this multi-technique spectral analysis, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity of their chemical studies.

References

A Comparative Analysis of 4-Chloro-5-methylbenzene-1,2-diamine and Other Substituted o-Phenylenediamines in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Substituted o-phenylenediamines are versatile precursors for a wide range of heterocyclic compounds, particularly benzimidazoles, which are prominent scaffolds in many pharmaceutical agents. This guide provides a comparative study of 4-Chloro-5-methylbenzene-1,2-diamine and other substituted o-phenylenediamines, focusing on their synthesis, properties, and reactivity in the formation of benzimidazole derivatives. The information is supported by experimental data from various sources to aid in the selection of the most suitable diamine for specific research and development needs.

Physicochemical Properties: A Comparative Overview

The substituents on the benzene ring of o-phenylenediamines significantly influence their physical and chemical properties, such as melting point, boiling point, and solubility. These properties are crucial for designing reaction conditions and purification protocols. The following table summarizes the key physicochemical properties of this compound and two other representative substituted o-phenylenediamines: 4,5-dichloro-o-phenylenediamine and 4,5-dimethyl-o-phenylenediamine.

PropertyThis compound4,5-Dichloro-o-phenylenediamine4,5-Dimethyl-o-phenylenediamine
CAS Number 63155-04-4[1][2]5348-42-53171-45-7[3]
Molecular Formula C₇H₉ClN₂[2][4]C₆H₆Cl₂N₂C₈H₁₂N₂[3]
Molecular Weight 156.61 g/mol [2][4]177.03 g/mol 136.19 g/mol [3]
Melting Point 137 °C158-164 °CNot specified
Appearance Solid[4]SolidNot specified
Solubility Dichloromethane, Ethyl Acetate, MethanolNot specifiedNot specified

Synthesis of Substituted o-Phenylenediamines: Experimental Protocols

The synthesis of substituted o-phenylenediamines typically involves the reduction of the corresponding substituted o-nitroanilines. Various reducing agents and reaction conditions can be employed, leading to differences in yield and purity.

General Experimental Protocol for the Synthesis of o-Phenylenediamines via Reduction of o-Nitroanilines

A common method for preparing o-phenylenediamines is the reduction of the corresponding o-nitroaniline. The following protocol is a general procedure that can be adapted for different substituted starting materials.

Materials:

  • Substituted o-nitroaniline (1 equivalent)

  • Reducing agent (e.g., Zinc dust, Tin(II) chloride, Sodium hydrosulfite)[5]

  • Solvent (e.g., Ethanol, Hydrochloric acid)[5]

  • Base (e.g., Sodium hydroxide) (optional, depending on the reducing agent)[5]

Procedure:

  • Dissolve or suspend the substituted o-nitroaniline in the chosen solvent in a round-bottom flask.

  • Add the reducing agent portion-wise while stirring. The reaction may be exothermic and require cooling.[5]

  • After the addition is complete, continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).

  • If an acidic medium was used, neutralize the reaction mixture with a suitable base.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted o-phenylenediamine.[5]

The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of zinc dust in an alkaline ethanolic solution is a classic method for this reduction.[5]

Comparative Reactivity in Benzimidazole Synthesis

A primary application of o-phenylenediamines is in the synthesis of benzimidazoles, which are formed through condensation with aldehydes or carboxylic acids.[6][7] The nature and position of the substituents on the o-phenylenediamine ring affect its nucleophilicity and, consequently, its reactivity in these condensation reactions.

General Experimental Protocol for the Synthesis of 2-Substituted Benzimidazoles

The following is a general protocol for the condensation of a substituted o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole.

Materials:

  • Substituted o-phenylenediamine (1 equivalent)

  • Aldehyde (1 equivalent)

  • Catalyst (e.g., p-Toluenesulfonic acid, mineral acids)[8]

  • Solvent (e.g., Ethanol, DMF)[8]

Procedure:

  • Dissolve the substituted o-phenylenediamine and the aldehyde in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-substituted benzimidazole.[8]

The electron-donating or electron-withdrawing nature of the substituents on the o-phenylenediamine ring influences the reaction rate and yield. Electron-donating groups, such as methyl groups, generally increase the nucleophilicity of the amino groups, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups, like chlorine atoms, can decrease the nucleophilicity and may require more forcing reaction conditions.

The following diagram illustrates the general workflow for the synthesis of substituted benzimidazoles from substituted o-phenylenediamines.

G General Workflow for Benzimidazole Synthesis A Substituted o-Phenylenediamine C Mixing in Solvent with Catalyst A->C B Aldehyde or Carboxylic Acid B->C D Heating / Reflux C->D E Reaction Monitoring (TLC) D->E F Work-up and Purification E->F G Substituted Benzimidazole F->G G From Precursor to Biological Activity cluster_0 Chemical Synthesis cluster_1 Biological Interaction A Substituted o-Phenylenediamine B Condensation Reaction A->B + Aldehyde/Carboxylic Acid C Substituted Benzimidazole B->C D Interaction with Biological Target (e.g., Enzyme, Receptor) C->D E Modulation of Signaling Pathway D->E F Therapeutic Effect E->F

References

Comparative Guide to Analytical Methods for the Quantification of 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

The following tables summarize the performance characteristics of various analytical methods applicable to aromatic amines, providing a basis for selecting an appropriate technique for 4-Chloro-5-methylbenzene-1,2-diamine.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Aromatic Amines

ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: UPLC-MS/MS
Analytes Isomers of Diaminotoluene (DAT)2,4- and 2,6-Toluenediamine (TDA)
Column Kromasil ODS (C18), 5 µm, 150x3.2 mm[1]UPLC Column[1]
Mobile Phase Gradient of acetonitrile and water[1]Not specified[1]
Detection Photodiode Array (PDA) at 240, 280, and 305 nm[1]MS/MS (Multiple Reaction Monitoring - MRM)[1]
Linearity Range Not specified20 - 800 ng/mL[1]
Limit of Detection (LOD) 1-2 ng[1]2.83 ng/mL (2,4-TDA), 6.86 ng/mL (2,6-TDA)[2]
Limit of Quantification (LOQ) Not specified9.42 ng/mL (2,4-TDA), 22.85 ng/mL (2,6-TDA)[2]
Accuracy (Recovery) Not specified91.5% - 120.3%[2]
Precision (RSD) Not specifiedIntra-day and inter-day precision evaluated[2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Aromatic Amines

ParameterMethod 1: GC-MS with DerivatizationMethod 2: GC-FID for Chloroaniline
Analytes Aromatic Aminesp-Chloroaniline (PCA)
Sample Preparation Derivatization with pentafluoropropionamide[3]Dissolution in 1-butanol and precipitation of interfering substances[4]
Column Not specifiedNot specified
Detector Mass Spectrometry (Negative Ion Chemical Ionization)[3]Flame Ionization Detector (FID)
Linearity Range Not specifiedValidated[4]
Limit of Detection (LOD) Mid-femtomolar range[3]Validated[4]
Limit of Quantification (LOQ) Validated[4]Validated[4]
Accuracy Validated[4]Validated[4]
Precision Validated[4]Validated[4]

Table 3: UV-Visible Spectrophotometry Method for Aromatic Amines

ParameterMethod Details
Principle Reaction of the primary aromatic amine with p-N,N-dimethylphenylenediamine in the presence of sodium metaperiodate to form a colored complex.[5]
Wavelength of Max. Absorbance (λmax) 530 nm[5]
Analytes Various pharmaceutically important aromatic primary amines.[5]
Linearity (Beer's Law Limit) 0.45-3.7 ppm for 2,4-diaminotoluene[6]
Molar Absorptivity 2.0 x 10⁴ L mol⁻¹ cm⁻¹ for 2,4-diaminotoluene[6]
Accuracy & Precision The method is reported to have reasonable precision and accuracy.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can serve as a starting point for developing a validated method for this compound.

Protocol 1: Reversed-Phase HPLC with UV Detection for Diaminotoluene Isomers

This protocol is adapted from a method for the analysis of diaminotoluene (DAT) isomers.[1]

  • Chromatographic System: An HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: Kromasil ODS (C18), 5 µm, 150x3.2 mm.[1]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 0.7 mL/min.[1]

  • Detection: PDA detector monitoring at 240, 280, and 305 nm.[1]

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to prepare working standards at various concentrations to establish a calibration curve.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Protocol 2: UPLC-MS/MS for Toluenediamine Isomers

This protocol involves derivatization to enhance chromatographic retention and signal intensity.[2]

  • Sample Preparation and Derivatization:

    • Reconstitute the sample extract in 200 µL of borate buffer (50 mM, pH 8.5).[2]

    • Add 20 µL of undiluted acetic anhydride for derivatization.[2]

    • Add 20 µL of acetonitrile and transfer the final solution to an HPLC vial.[2]

  • Chromatographic System: A UPLC system coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[2]

  • Internal Standard: Use a deuterated analog (e.g., 2,4-d3-TDA) as a surrogate standard to improve accuracy and precision.[2]

  • Quantification: Prepare calibration curve solutions with final concentrations of each TDA isomer ranging from 25 to 1600 ng/mL.[1]

Protocol 3: GC-MS Analysis of Aromatic Amines

This protocol is a general approach for the analysis of volatile aromatic amines.

  • Sample Preparation (with Derivatization):

    • Extract the aromatic amines from the sample matrix using a suitable solvent.

    • Derivatize the extracted amines with an appropriate reagent, such as pentafluoropropionamide, to improve volatility and chromatographic properties.[3]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Inject the derivatized sample into the GC.

  • Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the analytes.

  • Detection: The mass spectrometer can be operated in various modes, such as full scan or selected ion monitoring (SIM), for detection and quantification. Negative ion chemical ionization can offer high sensitivity.[3]

Protocol 4: UV-Visible Spectrophotometry for Aromatic Amines

This colorimetric method is suitable for the quantification of total primary aromatic amines.[5][7]

  • Reagent Preparation:

    • Prepare a solution of p-N,N-dimethylphenylenediamine.

    • Prepare a solution of sodium metaperiodate.

    • Prepare a buffer solution (pH 3.0).[5][7]

  • Standard and Sample Preparation:

    • Prepare a series of standard solutions of a reference aromatic amine.

    • Prepare the sample solution containing the analyte.

  • Color Development:

    • In a volumetric flask, add the buffer solution, the p-N,N-dimethylphenylenediamine solution, the sodium metaperiodate solution, and an aliquot of the standard or sample solution.[7]

    • Allow the color to develop for a specified time.

  • Measurement: Measure the absorbance of the solutions at 530 nm against a reagent blank.[5][7]

  • Quantification: Construct a calibration curve from the standard solutions and determine the concentration of the aromatic amine in the sample.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Start Start Weigh Weigh Sample/Standard Prep_Start->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for HPLC analysis of aromatic amines.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Prep_Start Start Extract Solvent Extraction Prep_Start->Extract Derivatize Derivatization Extract->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Process Data Processing Detect->Process Quantify Quantification Process->Quantify Report Final Report Quantify->Report

Caption: General workflow for GC-MS analysis with derivatization.

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Color Reaction cluster_analysis Analysis Prep_Start Start Prep_Standards Prepare Standards Prep_Start->Prep_Standards Prep_Sample Prepare Sample Solution Prep_Start->Prep_Sample Mix Mix Sample/Standard with Reagents Prep_Standards->Mix Prep_Sample->Mix Develop Color Development Mix->Develop Measure Measure Absorbance at 530 nm Develop->Measure Calibrate Create Calibration Curve Measure->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for spectrophotometric analysis of aromatic amines.

References

A Comparative Guide to Purity Assessment of 4-Chloro-5-methylbenzene-1,2-diamine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For an intermediate compound like 4-Chloro-5-methylbenzene-1,2-diamine, robust analytical methods are essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

At a Glance: HPLC and GC-MS for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Requires sample to be volatile and thermally stable, or to be made so through derivatization.
Sample Preparation Simple dissolution in a suitable solvent.Often requires a derivatization step to increase volatility and thermal stability.
Instrumentation HPLC system with a UV or Mass Spectrometric detector.GC system coupled with a Mass Spectrometer.
Primary Application Broadly used for purity testing and impurity profiling of non-volatile pharmaceutical compounds.[1]Excellent for the analysis of volatile and semi-volatile impurities, and residual solvents.[2]
Selectivity & Sensitivity High selectivity and sensitivity, particularly when coupled with a mass detector (LC-MS).[3]Very high sensitivity and selectivity, providing structural information for impurity identification.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

Given that this compound is a solid with a melting point of 137°C, it is expected to have low volatility, making HPLC a primary and direct method for its purity analysis.[4] Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for such analyses.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify related impurities by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable buffer component)

  • Reference standards for known impurities (if available)

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent for analysis.

Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect but Powerful Alternative

Direct analysis of this compound by GC-MS is challenging due to its low volatility. Therefore, a chemical derivatization step is necessary to convert the polar amine groups into less polar, more volatile derivatives.[2][5] Silylation or acylation are common derivatization techniques for amines.[2][5] This guide outlines a method using trifluoroacetic anhydride (TFAA) for acylation.

Experimental Protocol: GC-MS with Derivatization

Objective: To assess the purity of this compound and identify potential impurities by GC-MS following derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine or other suitable catalyst

  • Ethyl acetate or other suitable solvent

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Data Analysis: Purity is determined by the area percentage of the derivatized main peak. Impurities can be tentatively identified by comparing their mass spectra with a spectral library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Add_Solvent Add Solvent & Reagent Weigh->Add_Solvent Heat Heat for Derivatization Add_Solvent->Heat Inject Inject Derivatized Sample Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (MS Library) Integrate->Identify Calculate Calculate Purity Identify->Calculate

GC-MS with Derivatization Workflow

Comparative Data Summary

The following tables present hypothetical but realistic data for the purity assessment of a this compound sample using the described HPLC and GC-MS methods.

Table 1: HPLC Purity Analysis Results

Peak No.Retention Time (min)Peak AreaArea %Identification
14.215,2300.35Impurity A
28.54,325,60099.50This compound
39.86,5100.15Impurity B
Total 4,347,340 100.00

Table 2: GC-MS Purity Analysis Results (Post-Derivatization)

Peak No.Retention Time (min)Peak AreaArea %Tentative Identification (from MS Library)
17.112,8000.28Derivatized Impurity C
210.34,501,20099.65Derivatized this compound
311.56,3000.07Derivatized Impurity D
Total 4,520,300 100.00

Conclusion: Choosing the Right Method

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its own advantages.

  • HPLC is the more direct and straightforward method for this non-volatile compound, requiring simpler sample preparation. It is an excellent choice for routine quality control and quantification of known impurities.

  • GC-MS , while requiring an additional derivatization step, offers the significant advantage of providing mass spectral data that can be used for the structural elucidation and tentative identification of unknown impurities. This makes it a valuable tool during process development and for in-depth impurity profiling.

For comprehensive quality control, a combination of both techniques can be highly effective. HPLC can be used for routine purity testing, while GC-MS can be employed for the identification of any new or unknown impurities that may arise. The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development.

References

A Researcher's Guide to the Computational Modeling of 4-Chloro-5-methylbenzene-1,2-diamine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the reactivity of 4-chloro-5-methylbenzene-1,2-diamine through computational modeling. In the absence of direct experimental or computational studies on this specific molecule in the public domain, this document outlines the standard theoretical methodologies and expected reactivity descriptors. It serves as a blueprint for researchers aiming to conduct such an analysis and compare its potential reactivity with other structurally related aromatic amines.

The reactivity of aromatic diamines is of significant interest in medicinal chemistry and materials science, as these compounds are versatile precursors for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. Understanding their electronic structure and reactivity is crucial for predicting reaction outcomes and designing novel synthetic pathways.

Comparative Reactivity Analysis: A Theoretical Approach

A computational study of this compound would typically involve comparing its key quantum chemical descriptors with those of a parent molecule, such as benzene or o-phenylenediamine, and other substituted analogues. This comparison allows for the elucidation of the electronic effects of the chloro and methyl substituents on the benzene ring and the amino groups.

Table 1: Hypothetical Comparison of Quantum Chemical Reactivity Descriptors

The following table illustrates the type of data that would be generated from a computational study. The values presented are hypothetical and serve as a template for a real comparative analysis. The calculations would typically be performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Global Hardness (η)Global Softness (S)Electronegativity (χ)
Benzene-6.75-0.985.772.890.353.87
o-Phenylenediamine-5.12-0.554.572.290.442.84
This compound -5.35 -0.82 4.53 2.27 0.44 3.09
4-Nitro-o-phenylenediamine-5.89-2.153.741.870.534.02

Interpretation of Reactivity Descriptors:

  • HOMO (Highest Occupied Molecular Orbital) Energy: A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

  • LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

  • HOMO-LUMO Gap: A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability.[1][2]

  • Global Hardness (η): Hardness is a measure of the molecule's resistance to change in its electron distribution. A lower hardness value indicates higher reactivity.

  • Global Softness (S): Softness is the reciprocal of hardness. A higher softness value corresponds to higher reactivity.

  • Electronegativity (χ): This value indicates the molecule's ability to attract electrons.

Experimental and Computational Protocols

A detailed computational study would follow a well-defined protocol to ensure the accuracy and reproducibility of the results.

Methodology for a Typical Computational Study:

  • Structure Optimization: The initial 3D structure of this compound and its analogues would be built and then optimized to find the most stable conformation (lowest energy state). This is typically done using DFT methods.[2]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Quantum Chemical Descriptors: From the optimized structures, various electronic properties and reactivity descriptors, such as HOMO-LUMO energies, Mulliken atomic charges, and molecular electrostatic potential (MEP), are calculated.[1][3][4]

  • Analysis of Reaction Mechanisms: To investigate specific reactions, the transition states connecting reactants and products would be located. The activation energies can then be calculated to predict the feasibility and kinetics of the reaction.[5][6][7]

Table 2: Hypothetical Mulliken Atomic Charges on the Amino Group Nitrogen Atoms

Mulliken charge analysis provides insight into the local electron density distribution within a molecule and can help identify reactive sites.[3][4]

MoleculeCharge on N1 (e)Charge on N2 (e)
o-Phenylenediamine-0.452-0.452
This compound -0.438 -0.461
4-Nitro-o-phenylenediamine-0.398-0.412

Interpretation of Mulliken Charges:

The calculated charges on the nitrogen atoms of the amino groups can indicate their nucleophilicity. More negative charges suggest a higher electron density and a greater propensity to attack electrophilic centers. The difference in charges on the two nitrogen atoms in the substituted diamines reflects the electronic influence of the substituents.

Visualization of Computational Workflows and Concepts

Diagrams are essential for visualizing the logical flow of a computational study and for understanding abstract concepts like molecular orbital interactions.

computational_workflow cluster_setup Initial Setup cluster_analysis Reactivity Analysis cluster_mechanism Reaction Mechanism Study mol_build Molecule Building geom_opt Geometry Optimization (DFT) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc reactivity_descriptors Calculate Reactivity Descriptors (HOMO, LUMO, etc.) freq_calc->reactivity_descriptors ts_search Transition State Search freq_calc->ts_search mep Molecular Electrostatic Potential reactivity_descriptors->mep mulliken Mulliken Population Analysis reactivity_descriptors->mulliken irc Intrinsic Reaction Coordinate ts_search->irc energy_profile Reaction Energy Profile irc->energy_profile molecular_orbitals cluster_molecule This compound cluster_reactivity Reactivity Implications HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) Nucleophile Nucleophile (Electron Donor) HOMO->Nucleophile Donates Electrons Electrophile Electrophile (Electron Acceptor) Electrophile->LUMO Accepts Electrons

References

Performance of 4-Chloro-5-methylbenzene-1,2-diamine in Catalytic Reactions: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Potential Catalytic Roles of Diamine Derivatives

Aromatic diamines are versatile precursors for the synthesis of ligands for metal-based catalysts and organocatalysts. The two adjacent amino groups can form stable chelate rings with transition metals, influencing the metal center's electronic properties and, consequently, its catalytic activity. For instance, Schiff base ligands, formed through the condensation of diamines with aldehydes or ketones, are widely used in catalysis. The electronic nature of substituents on the aromatic ring of the diamine can fine-tune the catalytic performance of the resulting metal complex.

In the context of 4-Chloro-5-methylbenzene-1,2-diamine, the presence of a chloro and a methyl group on the benzene ring would modulate the electron density of the diamine. These substituents could be leveraged in comparative studies to understand electronic effects in catalysis. For example, synthesizing a series of ligands with different substituents allows for the systematic investigation of their impact on reaction outcomes.

Documented Applications

The available information primarily points to the use of this compound as a building block in organic synthesis. It is listed as a reagent or starting material in patents for the preparation of various compounds.[1][2][3] Additionally, it has been included in a chemical fragment library for screening against biological targets, highlighting its potential in drug discovery rather than catalysis.[4]

Comparison with Alternative Catalytic Systems

Due to the absence of specific data on the catalytic use of this compound, a direct comparison of its performance with other catalysts is not feasible. However, in the broader field of catalysis, numerous well-established diamine-based ligands and catalysts are employed for a wide range of reactions. For example, chiral diamine derivatives are extensively used in asymmetric catalysis, such as in hydrogenation and transfer hydrogenation reactions, to produce enantiomerically enriched products.

For researchers interested in developing new catalytic systems, this compound could serve as a scaffold for novel ligands. The general workflow for such an endeavor is outlined below.

Experimental Workflow for Developing and Evaluating a New Diamine-Based Catalyst

The following diagram illustrates a typical workflow for the synthesis and evaluation of a new catalyst derived from a diamine precursor like this compound.

experimental_workflow General Workflow for Catalyst Development and Evaluation cluster_synthesis Catalyst Synthesis cluster_evaluation Catalytic Performance Evaluation cluster_comparison Comparative Analysis start This compound ligand_synthesis Ligand Synthesis (e.g., Schiff Base Formation) start->ligand_synthesis complexation Metal Complexation ligand_synthesis->complexation catalyst Novel Catalyst complexation->catalyst reaction_setup Catalytic Reaction Setup (Substrate, Solvent, Conditions) catalyst->reaction_setup analysis Analysis (e.g., GC, HPLC for Yield and Enantioselectivity) reaction_setup->analysis data Performance Data analysis->data comparison Comparison data->comparison Compare alt_catalyst Alternative Catalyst alt_reaction Same Catalytic Reaction alt_catalyst->alt_reaction alt_analysis Analysis alt_reaction->alt_analysis alt_data Performance Data alt_analysis->alt_data alt_data->comparison Compare

Caption: General workflow for the development and evaluation of a new catalyst.

References

Comparative Guide to the Applications of 4-Chloro-5-methylbenzene-1,2-diamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Chloro-5-methylbenzene-1,2-diamine and its alternatives in the synthesis of biologically active compounds, primarily focusing on benzimidazole and benzodiazepine derivatives. The information is compiled from various peer-reviewed sources to offer a comprehensive overview of synthetic yields and biological activities.

Performance Comparison in Benzimidazole Synthesis

Substituted o-phenylenediamines are crucial precursors for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities. The choice of substituents on the phenylenediamine ring can significantly influence the reaction yield and the biological properties of the resulting benzimidazole derivatives.

Below is a comparative table summarizing the yields of various 2-substituted benzimidazoles synthesized from different o-phenylenediamines and aldehydes. It is important to note that the data is collated from different studies, and reaction conditions may vary.

Table 1: Comparison of Reaction Yields for the Synthesis of 2-Substituted Benzimidazoles

o-Phenylenediamine DerivativeAldehydeCatalyst/SolventReaction Time (h)Yield (%)Reference
o-PhenylenediamineBenzaldehydeNH4Cl / CHCl3475-94[1]
o-Phenylenediamine4-MethylbenzaldehydeAu/TiO2 / CHCl3:MeOH2High[2]
o-PhenylenediamineVarious Aromatic AldehydesAcetylsalicylic acid / Water-High[3]
o-PhenylenediamineVarious Aromatic AldehydesH2O2 / HCl / Acetonitrile-Excellent[4]
4,5-Dimethyl-o-phenylenediamine4-NitrobenzaldehydeIn(OTf)3 / Solvent-free-Good to High[5]
4-Bromo-o-phenylenediamine4-ChlorobenzaldehydeNa3AlF6-Good to High[5]
4-Chloro-o-phenylenediamine4-MethoxybenzaldehydeZeolite HY / Microwave-Good[5]

Performance Comparison in Benzodiazepine Synthesis

Similarly, o-phenylenediamines are key building blocks for the synthesis of 1,5-benzodiazepines, another important class of bioactive molecules. The following table compares the yields of 1,5-benzodiazepine derivatives from various substituted o-phenylenediamines and ketones.

Table 2: Comparison of Reaction Yields for the Synthesis of 1,5-Benzodiazepine Derivatives

o-Phenylenediamine DerivativeKetoneCatalyst/SolventReaction Time (h)Yield (%)Reference
o-PhenylenediamineAcetoneH-MCM-22 / Acetonitrile1-3Good to Excellent[6]
o-PhenylenediamineVarious KetonesGa(OTf)3--[7]
Substituted o-phenylenediaminesVarious KetonesFe(ClO4)3 / Solvent-free-Moderate to Excellent (60-98)[7]
o-PhenylenediamineChalconesSiO2-Al2O3 / Ethanol193[8]
o-PhenylenediamineDimedone and AldehydesB(HSO4)3 / Ethanol0.3-0.785-93[8]

Biological Activity Comparison: Cytotoxicity of Benzimidazole Derivatives

The substituents on the benzimidazole core, originating from the o-phenylenediamine precursor, play a critical role in the biological activity of the final compound. The following table presents the cytotoxic activity (IC50 values) of various benzimidazole derivatives against different cancer cell lines.

Table 3: Cytotoxic Activity (IC50 in µM) of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole-oxadiazole derivative 4cA549, MCF-7, PANC-1Potent[9]
Benzimidazole-oxadiazole derivative 4dA549, MCF-7, PANC-1Potent[9]
Benzimidazole bearing thiazolidinedione 49PC-3, HeLa, A549, HT10800.096–0.63[10]
Benzimidazole bearing thiazolidinedione 50PC-3, HeLa, A549, HT10800.096–0.63[10]
Benzimidazole bearing thiazolidinedione 51PC-3, HeLa, A549, HT10800.096–0.63[10]
Chrysin benzimidazole derivative 45MCF-725.72 ± 3.95[10]
2-((1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide 46HCT1160.00005[10]
2-((1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide 47HCT1160.00012[10]
N-(1H-benzimidazo-2-yl)-2-(1H-benzimidazo-2-ylamino)acetamide 5aMCF-7, A54995% inhibition, 77% inhibition

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles

This protocol is a generalized procedure based on common methods for the condensation of o-phenylenediamines with aldehydes.[1][11]

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Catalyst (e.g., NH4Cl, 4.0 eq)

  • Solvent (e.g., Chloroform)

  • Ethyl acetate

  • Water

  • Sodium sulfate

Procedure:

  • To a stirred solution of the substituted o-phenylenediamine in the solvent, add the substituted aldehyde and the catalyst at room temperature.

  • Continue stirring for the appropriate time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

General Procedure for the Synthesis of 1,5-Benzodiazepine Derivatives

This protocol is a generalized procedure based on the condensation of o-phenylenediamines with ketones.[6][12]

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Ketone (2.0 eq)

  • Catalyst (e.g., Chloroacetic acid)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the substituted o-phenylenediamine and the ketone in the solvent.

  • Add a catalytic amount of the acid.

  • Reflux the reaction mixture for the required time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Benzimidazole Synthesis

G General Workflow for Benzimidazole Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants o-Phenylenediamine + Aldehyde + Catalyst Solvent Add Solvent (e.g., CHCl3) Reactants->Solvent 1 Stirring Stir at Room Temp (monitor by TLC) Solvent->Stirring 2 Evaporation Remove Solvent Stirring->Evaporation 3 Extraction Extract with Ethyl Acetate Evaporation->Extraction 4 Washing Wash with Water Extraction->Washing 5 Drying Dry with Na2SO4 Washing->Drying 6 Concentration Concentrate Drying->Concentration 7 Recrystallization Recrystallize Concentration->Recrystallization 8 Product Pure Benzimidazole Recrystallization->Product 9 G VEGFR-2 Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLC PLCγ Dimerization->PLC PI3K PI3K Dimerization->PI3K RAF RAF Dimerization->RAF Gene_Expression Gene Expression PLC->Gene_Expression AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT->Proliferation Benzimidazole_Derivative Benzimidazole Derivative Benzimidazole_Derivative->Dimerization

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Chloro-5-methylbenzene-1,2-diamine are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety data.

Hazard Profile and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health risks. According to safety data sheets, it is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Hazard Classification GHS Pictogram Required Personal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)[1]GHS07 (Exclamation Mark)Safety goggles with side-shields[1][2]
Skin irritation (Category 2)[1]Protective gloves (chemically resistant)[1][2]
Serious eye irritation (Category 2A)[1]Impervious clothing[1]
Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3)[1]Use in a well-ventilated area or under a chemical fume hood[1][2]

Experimental Protocol: Spill Management and Disposal

In the event of a spill or for the disposal of unused material, the following procedures should be meticulously followed. These steps are designed to minimize exposure and prevent environmental contamination.

Spill Cleanup Procedure:

  • Ensure Proper Ventilation and Evacuate Area: Immediately ensure the area is well-ventilated. If the spill is significant, evacuate all non-essential personnel from the immediate vicinity.[1]

  • Don Appropriate PPE: Before addressing the spill, equip yourself with the full personal protective equipment detailed in the table above.[1]

  • Contain the Spill: Prevent the further spread of the material. For solid spills, carefully sweep up the material, avoiding dust formation.[3] For solutions, absorb with an inert, liquid-binding material such as diatomite or universal binders.[1] Do not allow the product to enter drains or water courses.[1]

  • Collect and Store Waste: Place the spilled material and any contaminated absorbent materials into a suitable, clearly labeled, and sealed container for disposal.[3]

  • Decontaminate the Area: Clean the affected surfaces by scrubbing with alcohol.[1]

  • Dispose of Contaminated Materials: All contaminated cleaning materials and PPE should be placed in the sealed waste container for proper disposal.

Disposal of Unused Product:

The disposal of this compound must be conducted in accordance with local, regional, and national regulations.

  • Consult a Licensed Disposal Service: It is recommended to engage a licensed professional waste disposal company to handle the disposal of this chemical.[3]

  • Package and Label for Disposal: Unused or surplus material should be offered to the disposal service in its original or a suitable, sealed, and properly labeled container.

  • Do Not Dispose of in General Waste or Drains: This product should not be disposed of in standard laboratory trash or washed down the sink.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Collection cluster_final Final Disposal A Identify Need for Disposal (Unused Product or Spill) B Don Full Personal Protective Equipment (PPE) A->B C Contain Spill / Package Unused Material B->C Proceed with Caution D Collect Waste in a Labeled, Sealed Container C->D E Contact Licensed Professional Waste Disposal Service D->E F Transfer Waste to Authorized Personnel E->F G Document Disposal Record F->G

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound and ensure its safe and compliant disposal.

References

Essential Safety and Operational Guide for 4-Chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 4-Chloro-5-methylbenzene-1,2-diamine. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on available safety information and data from structurally similar chemicals. A conservative approach to safety is paramount.

Hazard Summary

This compound is known to cause serious eye irritation.[1] It is also classified as a combustible solid.[1] Due to its chemical structure, it should be handled with care to avoid skin contact and inhalation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection CategoryRecommended PPEStandards and Specifications
Eye and Face Protection Tightly fitting safety goggles. A face shield may be necessary for splash hazards.Must conform to EN 166 (EU) or be NIOSH (US) approved.
Skin and Body Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber are generally recommended for chlorinated hydrocarbons). A flame-resistant lab coat or impervious clothing should be worn.Gloves must be inspected prior to use.
Respiratory Protection In case of insufficient ventilation, wear a suitable respirator. A NIOSH (US) or EN 149 (EU) approved respirator is recommended.Use a respirator with an appropriate filter for organic vapors and particulates.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for safety.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Assemble all necessary equipment and reagents before commencing work to minimize movement and potential spills.

  • Handling:

    • Avoid all personal contact, including inhalation.[3]

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid generating dust. For solid forms, handle with care to prevent aerosolization.

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the work area.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][4]

    • Keep the container tightly closed.[2][4]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and closed container.[4]

    • Contaminated PPE (e.g., gloves) should be disposed of as chemical waste.

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant.[4][5]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Emergency Procedures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound A Preparation - Assess Risks - Gather PPE & Materials - Ensure Ventilation B Wear Appropriate PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B Proceed to C Handling - Work in Fume Hood - Avoid Dust Generation - No Eating/Drinking B->C Proceed to D Storage - Cool, Dry, Well-Ventilated - Tightly Closed Container - Away from Incompatibles C->D After Use E Waste Collection - Labeled, Closed Container - Include Contaminated PPE C->E Generate Waste F Disposal - Approved Waste Disposal Plant - Follow Regulations E->F For Final

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.